Product packaging for Benzene, (2-butenyloxy)-(Cat. No.:CAS No. 14503-58-3)

Benzene, (2-butenyloxy)-

Cat. No.: B081109
CAS No.: 14503-58-3
M. Wt: 148.2 g/mol
InChI Key: USBQRZMRUABNHR-UHFFFAOYSA-N
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Description

Benzene, (2-butenyloxy)- (CAS 33746-78-0) Benzene, (2-butenyloxy)- is a high-purity organic compound of interest in chemical and materials science research. With the molecular formula C₁₀H₁₂O, this chemical serves as a valuable building block and intermediate in synthetic chemistry for developing novel compounds and complex molecules. Researchers utilize it in projects aimed at creating new polymers, specialty chemicals, and exploring structure-activity relationships. This product is strictly labeled For Research Use Only and is intended for use in a controlled laboratory setting by qualified personnel. It is not intended for diagnostic, therapeutic, human, or veterinary use. Please refer to the available safety data for proper handling and storage protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B081109 Benzene, (2-butenyloxy)- CAS No. 14503-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14503-58-3

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

but-2-enoxybenzene

InChI

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3

InChI Key

USBQRZMRUABNHR-UHFFFAOYSA-N

SMILES

CC=CCOC1=CC=CC=C1

Canonical SMILES

CC=CCOC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Benzene, (2-butenyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (2-butenyloxy)-, more commonly known as crotyl phenyl ether, is an organic compound with the chemical formula C10H12O. It belongs to the class of aryl ethers, characterized by an ether linkage where one of the substituents is an aromatic ring. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and characteristic reactions, drawing upon established principles of organic chemistry. While specific experimental data for this particular ether is limited in publicly accessible literature, its properties and reactivity can be largely inferred from the well-studied behavior of analogous phenyl ethers.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C10H12O[1]
Molecular Weight 148.205 g/mol [1]
CAS Number Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]

Synthesis of Aryl Ethers: A General Experimental Protocol

While a specific protocol for the synthesis of Benzene, (2-butenyloxy)- is not detailed in the readily available literature, a general and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. The following is a representative experimental protocol for the synthesis of a generic aryl propargyl ether, which can be adapted for crotyl phenyl ether.

Reaction: Phenol + 1-bromo-2-butyne → Benzene, (2-butynyloxy)-

Materials:

  • Phenol (1 equivalent)

  • 1-bromo-2-butyne (1.3 equivalents)

  • Cesium Carbonate (Cs2CO3) (1.2 equivalents)

  • Dry Dimethylformamide (DMF) (1 mL per 1 mmol of phenol)

  • Diethyl ether

  • Brine solution

Procedure:

  • Dissolve 1 equivalent of the phenol in dry DMF in a round-bottom flask.

  • Add 1.2 equivalents of Cesium Carbonate to the solution and stir for 15 minutes at ambient temperature.

  • Add 1.3 equivalents of 1-bromo-2-butyne to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer at least three times with brine to completely remove the DMF.

  • Evaporate the solvent to isolate the crude ether product. Further purification is typically not required.

This protocol describes the synthesis of an aryl propargyl ether, and a similar approach could be employed for Benzene, (2-butenyloxy)- by substituting 1-bromo-2-butyne with a suitable crotyl halide, such as crotyl bromide.

Chemical Reactivity and Signaling Pathways

Direct signaling pathways involving Benzene, (2-butenyloxy)- are not documented. However, as a member of the phenyl ether family, its reactivity is well-understood and is dominated by reactions involving the ether linkage, the aromatic ring, and the allylic functionality of the crotyl group.

Acidic Cleavage of the Ether Bond

Phenyl ethers can be cleaved by strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the aromatic ring, the cleavage consistently yields a phenol and an alkyl halide.[2][3][4]

Acidic_Cleavage reactant Benzene, (2-butenyloxy)- (Crotyl Phenyl Ether) reagent + HBr / HI reactant->reagent intermediate Protonated Ether Intermediate reagent->intermediate Protonation products Phenol + Crotyl Halide intermediate->products Nucleophilic Attack by Halide

Caption: Acidic Cleavage of Crotyl Phenyl Ether.

Electrophilic Aromatic Substitution

The alkoxy group (-OR) of a phenyl ether is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho and para to the ether linkage on the benzene ring.[5]

Electrophilic_Substitution start Benzene, (2-butenyloxy)- electrophile Electrophile (E+) start->electrophile ortho_product Ortho-substituted product electrophile->ortho_product Substitution at ortho position para_product Para-substituted product electrophile->para_product Substitution at para position

Caption: Electrophilic Aromatic Substitution on Crotyl Phenyl Ether.

Claisen Rearrangement

Being an allyl aryl ether, Benzene, (2-butenyloxy)- is expected to undergo the Claisen rearrangement upon heating. This is a[6][6]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol. The reaction proceeds through a concerted pericyclic mechanism.[7][8][9]

Claisen_Rearrangement reactant Benzene, (2-butenyloxy)- heat Heat reactant->heat intermediate Cyclic Transition State (Concerted) heat->intermediate [3,3]-Sigmatropic Rearrangement product o-(1-methylallyl)phenol intermediate->product Tautomerization

Caption: Claisen Rearrangement of Crotyl Phenyl Ether.

Conclusion

Benzene, (2-butenyloxy)- is a molecule of interest within the broader class of aryl ethers. While specific, experimentally determined physical data are sparse, its chemical behavior can be confidently predicted based on established principles of organic chemistry. The key reactions—acidic cleavage, electrophilic aromatic substitution, and the Claisen rearrangement—provide a framework for understanding its potential transformations and applications in organic synthesis and drug development. Further experimental investigation is warranted to fully characterize its physical properties and explore its reactivity in greater detail.

References

An In-depth Technical Guide to [(2E)-2-butenyloxy]benzene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [(2E)-2-butenyloxy]benzene, also known as (E)-crotyl phenyl ether. It details its structural formula, explores its key isomers, presents available physicochemical data, and outlines detailed experimental protocols for its synthesis and rearrangement.

Structural Formula and Core Compound

[(2E)-2-butenyloxy]benzene is an aromatic ether with the molecular formula C₁₀H₁₂O and a molecular weight of 148.21 g/mol . The structure consists of a phenyl group linked via an ether oxygen to a trans-configured but-2-ene chain.

  • IUPAC Name: [(2E)-2-butenyloxy]benzene

  • Common Name: (E)-Crotyl phenyl ether

  • Molecular Formula: C₁₀H₁₂O

  • CAS Number: 14309-16-1

  • SMILES: C\C=C\COC1=CC=CC=C1

Structure:

(Structure of [(2E)-2-butenyloxy]benzene)

Isomers of [(2E)-2-butenyloxy]benzene

The molecular formula C₁₀H₁₂O accommodates a wide variety of structural and geometric isomers. These can be broadly categorized as ethers, phenols, aldehydes, ketones, and other oxygen-containing functional groups attached to various hydrocarbon frameworks. A grasp of this isomeric landscape is crucial for understanding potential synthetic side-products, metabolic pathways, and structure-activity relationships.

Key Isomers Include:

  • Geometric Isomer: [(2Z)-2-butenyloxy]benzene (cis-crotyl phenyl ether) - Differs in the stereochemistry of the double bond.

  • Positional Isomers (Ether):

    • (But-3-en-1-yloxy)benzene

    • (1-Methylallyloxy)benzene

    • Estragole (4-allyl-1-methoxybenzene) - A naturally occurring isomer with a different arrangement of atoms.

    • Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) - A widely used flavoring agent.[1]

  • Functional Group Isomers (Phenols):

    • ortho-(1-Methylallyl)phenol

    • ortho-(But-2-en-1-yl)phenol - The product of the Claisen rearrangement of [(2E)-2-butenyloxy]benzene.

  • Functional Group Isomers (Ketones/Aldehydes):

    • Benzylacetone (4-phenylbutan-2-one)

    • Butyrophenone (1-phenylbutan-1-one)

    • Cuminaldehyde (4-isopropylbenzaldehyde)

Quantitative Physicochemical Data

Compound NameIsomer TypeBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
[(2E)-2-butenyloxy]benzene Core CompoundData not availableData not availableData not available
Estragole Positional (Ether)215-216[2]0.965 @ 25°C[2]1.521[2]
trans-Anethole Positional (Ether)234-236[1][3]0.983-0.988 @ 25°C[1]1.557-1.561[3]
2-Allylphenol *Functional (Phenol)220-222[4]1.02 @ 25°C[5]1.545[4]
4-Phenyl-1-butene Functional (Alkene)175-1770.88 @ 25°C1.507

*Note: 2-Allylphenol (C₉H₁₀O) is the rearrangement product of allyl phenyl ether, not crotyl phenyl ether. Its properties are included as a reference for a closely related phenolic isomer.

Experimental Protocols

Synthesis of [(2E)-2-butenyloxy]benzene via Williamson Ether Synthesis

This protocol describes the Sₙ2 reaction between sodium phenoxide and (E)-1-bromo-2-butene (crotyl bromide).

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • (E)-1-bromo-2-butene (Crotyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous DMF.

  • Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Alternatively, an aqueous solution of NaOH can be used with a phase-transfer catalyst.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add (E)-1-bromo-2-butene (1.05 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure [(2E)-2-butenyloxy]benzene.

Isomerization via Aromatic Claisen Rearrangement

This protocol describes the thermal[1][1]-sigmatropic rearrangement of an aryl allyl ether to its corresponding ortho-allyl phenol isomer.

Materials:

  • [(2E)-2-butenyloxy]benzene

  • High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)

  • Round-bottom flask, reflux condenser, heating mantle, thermometer

  • Toluene

  • Aqueous hydrochloric acid (HCl, 10%)

  • Aqueous sodium hydroxide (NaOH, 10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve [(2E)-2-butenyloxy]benzene (1.0 eq.) in N,N-diethylaniline (or another suitable high-boiling solvent).

  • Thermal Rearrangement: Heat the solution to reflux (approx. 200-220°C) under an inert atmosphere for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and transfer to a separatory funnel.

  • Wash the organic solution with 10% HCl to remove the N,N-diethylaniline solvent.

  • Extract the organic layer with 10% NaOH solution. The phenolic product will move into the aqueous basic layer, leaving non-phenolic impurities in the organic layer.

  • Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCl.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude ortho-(but-2-en-1-yl)phenol product.

  • Purification: Purify the product via flash column chromatography or distillation under reduced pressure.

Mandatory Visualizations

Logical and Synthetic Pathways

The following diagrams illustrate the key synthetic and rearrangement pathways discussed in this guide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Sodium Phenoxide (Alkoxide) Phenol->Phenoxide + Base Base (e.g., NaH, NaOH) Base->Phenoxide Product [(2E)-2-butenyloxy]benzene Phenoxide->Product + CrotylBromide (E)-1-bromo-2-butene (Alkyl Halide) CrotylBromide->Product Solvent Aprotic Solvent (e.g., DMF) Solvent->Product in

Caption: Workflow for Williamson Ether Synthesis.

Claisen_Rearrangement Start [(2E)-2-butenyloxy]benzene (Aryl Butenyl Ether) TS [3,3]-Sigmatropic Pericyclic Transition State Start->TS Heat (~200°C) Concerted Rearrangement Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Product ortho-(1-Methylallyl)phenol (Rearranged Product) Intermediate->Product Tautomerization (Rearomatization)

Caption: Claisen Rearrangement of [(2E)-2-butenyloxy]benzene.

References

Spectroscopic Profile of Benzene, (2-butenyloxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzene, (2-butenyloxy)-, also known as phenyl crotyl ether. The information presented herein is essential for the characterization and identification of this compound in various research and development settings. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and outlines the typical experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E)-isomer of Benzene, (2-butenyloxy)-.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.32 - 7.25m-Ar-H (2H, meta)
6.96 - 6.88m-Ar-H (3H, ortho, para)
5.90 - 5.75m--O-CH₂-CH =
5.70 - 5.58m-=CH-CH
4.48d6.4-O-CH ₂-
1.74d6.4-CH
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
158.4C -O (Aromatic)
131.2-O-CH₂-C H=
129.4C -H (Aromatic, meta)
127.8=C H-CH₃
120.9C -H (Aromatic, para)
114.7C -H (Aromatic, ortho)
68.9-O-C H₂-
17.8-C H₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3064, 3041MediumAromatic C-H Stretch
2917, 2859MediumAliphatic C-H Stretch
1600, 1496StrongAromatic C=C Bending
1241StrongAryl-O Stretch
1040StrongC-O Stretch
966Strong=C-H Bend (trans)
750, 691StrongAromatic C-H Bending
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
14840[M]⁺
10710[M - C₃H₅]⁺
94100[C₆H₅OH]⁺ (Phenol)
7730[C₆H₅]⁺ (Phenyl)
5560[C₄H₇]⁺

Experimental Protocols

The data presented above are typically acquired using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl₃) in a clean NMR tube.[1] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[3] Data acquisition involves a set number of scans, followed by Fourier transformation of the resulting free induction decay (FID) to obtain the frequency-domain spectrum.[2]

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a solution is made in a volatile solvent, a drop is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[2] The sample is then placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[4] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[5] In electron ionization (EI) mass spectrometry, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[5] The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Benzene, (2-butenyloxy)-.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shift, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

IUPAC name and synonyms for C10H12O ether

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on common ether isomers of C10H12O, focusing on their nomenclature, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C10H12O encompasses a variety of ether isomers, several of which are of significant interest in the fields of flavor, fragrance, and pharmaceutical research. These compounds, primarily phenylpropanoids and allyl aryl ethers, exhibit diverse biological activities and serve as valuable synthons in organic chemistry. This guide provides a detailed overview of three prominent C10H12O ether isomers: Anethole, Estragole (Methyl Chavicol), and Allyl p-Tolyl Ether.

Anethole

Anethole is an aromatic compound widely used for its characteristic anise flavor. It is a key component of essential oils from anise and fennel.[1][2]

IUPAC Name and Synonyms
  • IUPAC Name: 1-methoxy-4-[(E)-prop-1-enyl]benzene[3]

  • Synonyms: Anise camphor, p-Propenylanisole, trans-Anethole[4][5]

Physicochemical Properties

The quantitative data for Anethole are summarized in the table below.

PropertyValue
Molecular Weight148.20 g/mol [3]
Boiling Point234-237 °C[6]
Melting Point20-21 °C[6]
Density0.988 g/mL at 25 °C[6]
Refractive Index1.557 - 1.561 at 20°C[4]
Flash Point91 °C[4]
Experimental Protocols

A method for synthesizing anethole involves the dehydration of p-methoxyphenylpropanol.

Materials:

  • p-Methoxyphenylpropanol

  • Dehydrating agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate, or calcium hydride)

  • Water-carrying agent (e.g., toluene, benzene, or p-xylene)

Procedure:

  • The dehydrating agent and water-carrying agent are placed in a reaction kettle.

  • The mixture is stirred and heated to reflux (the exact temperature depends on the water-carrying agent, e.g., 100°C for toluene).

  • p-Methoxyphenylpropanol is added dropwise to the refluxing mixture over a period of 6-8 hours.

  • After the addition is complete, the reaction temperature is maintained between 90-150°C for 30 minutes to 2 hours.

  • The reaction is stopped when no more water is observed flowing out of the water separator.

This synthesis involves a Friedel-Crafts acylation followed by reduction and dehydration.

Materials:

  • Anisole

  • Propionyl chloride

  • Sodium borohydride

  • Organic acid (e.g., p-toluenesulfonic acid)

  • Acidic inorganic salt (e.g., sodium bisulfate)

Procedure:

  • Anisole and propionyl chloride undergo a Friedel-Crafts acylation reaction to produce 1-(4-methoxyphenyl)propan-1-one.

  • The resulting ketone is then reduced using sodium borohydride to yield 1-(4-methoxyphenyl)propan-1-ol.

  • The alcohol is subsequently dehydrated using a catalyst system of an organic acid and an acidic inorganic salt.

  • The final product, anethole, is purified by rectification.

Signaling Pathways

Anethole has been shown to possess anti-oral cancer properties by modulating multiple signaling pathways.[7] It induces apoptosis and autophagy while reducing reactive oxygen species (ROS). Key pathways affected include NF-κB, MAPKinases, and Wnt.[7][8] Anethole treatment can inhibit the expression of oncogenes like cyclin D1 and up-regulate the cyclin-dependent kinase inhibitor p21.[7]

Anethole_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_pathways Modulated Signaling Pathways cluster_gene_expression Gene Expression Changes Anethole Anethole Apoptosis Induces Apoptosis Anethole->Apoptosis Autophagy Induces Autophagy Anethole->Autophagy ROS_Reduction Reduces ROS Anethole->ROS_Reduction NFkB NF-κB Pathway Anethole->NFkB MAPK MAPKinases Pathway Anethole->MAPK Wnt Wnt Pathway Anethole->Wnt CyclinD1 Inhibits Cyclin D1 NFkB->CyclinD1 regulates p21 Upregulates p21 MAPK->p21 regulates p53 Increases p53 MAPK->p53 regulates Wnt->CyclinD1 regulates

Caption: Signaling pathways modulated by Anethole in anti-cancer activity.

Estragole (Methyl Chavicol)

Estragole is an isomer of anethole, differing in the position of the double bond in the propenyl side chain. It is found in tarragon, basil, and fennel.[9][10]

IUPAC Name and Synonyms
  • IUPAC Name: 1-methoxy-4-(prop-2-en-1-yl)benzene[11]

  • Synonyms: Methyl chavicol, p-Allylanisole, Chavicol methyl ether[11][12]

Physicochemical Properties

The quantitative data for Estragole are summarized in the table below.

PropertyValue
Molecular Weight148.20 g/mol [13]
Boiling Point215-216 °C[13]
Density0.965 g/mL at 25 °C[13]
Refractive Index1.521 at 20°C[13]
Flash Point81 °C[6]
Experimental Protocols

Materials:

  • 4-Allylphenol (chavicol)

  • Methyl iodide

  • Potassium hydroxide

  • Methanol

Procedure:

  • 4-Allylphenol is dissolved in methanolic potassium hydroxide.

  • The solution is heated.

  • Methyl iodide is added to the heated solution to methylate the phenolic hydroxyl group, yielding estragole.

Materials:

  • p-Methoxyphenyl magnesium bromide (prepared from p-bromoanisole and magnesium)

  • Allyl bromide

  • Ether (solvent)

Procedure:

  • p-Methoxyphenyl magnesium bromide is prepared in ether.

  • Allyl bromide is added to the Grignard reagent.

  • The reaction mixture is worked up to isolate estragole.

Metabolic Pathways

The metabolism of estragole is of toxicological interest due to the formation of potentially carcinogenic metabolites. The two primary pathways are O-demethylation and 1'-hydroxylation.[14][15] At low doses, O-demethylation is the major pathway, while at higher doses, 1'-hydroxylation becomes more prominent.[14] The 1'-hydroxyestragole can be further metabolized to a reactive sulfate ester that can form DNA adducts.[5]

Estragole_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Estragole Estragole O_Demethylation O-Demethylation (Major at low doses) Estragole->O_Demethylation CYP-mediated Hydroxylation 1'-Hydroxylation (Major at high doses) Estragole->Hydroxylation CYP-mediated Chavicol Chavicol O_Demethylation->Chavicol Hydroxyestragole 1'-Hydroxyestragole (Proximate Carcinogen) Hydroxylation->Hydroxyestragole Sulfate_Ester Sulfate Ester (Ultimate Carcinogen) Hydroxyestragole->Sulfate_Ester Sulfotransferase DNA_Adducts DNA Adducts Sulfate_Ester->DNA_Adducts

Caption: Metabolic pathways of Estragole.

Allyl p-Tolyl Ether

Allyl p-tolyl ether is another ether isomer of C10H12O. It is used as an intermediate in organic synthesis and in the fragrance industry.[16]

IUPAC Name and Synonyms
  • IUPAC Name: 1-(allyloxy)-4-methylbenzene

  • Synonyms: 4-Allyloxytoluene, p-Tolyl allyl ether, Allyl 4-methylphenyl ether[16][17]

Physicochemical Properties

The quantitative data for Allyl p-tolyl ether are summarized in the table below.

PropertyValue
Molecular Weight148.20 g/mol [16]
Boiling Point214.5 °C (estimated)[16]
Density0.9719 g/cm³[16]
Refractive Index1.5180-1.5200[16]
Flash Point79.7 °C[16]
Experimental Protocols

A general method for the synthesis of allyl aryl ethers is the Williamson ether synthesis.

Materials:

  • p-Cresol

  • A base (e.g., sodium hydroxide, potassium carbonate)

  • Allyl bromide

  • A suitable solvent (e.g., acetone, ethanol)

Procedure:

  • p-Cresol is treated with a base in a suitable solvent to form the corresponding phenoxide ion.

  • Allyl bromide is then added to the reaction mixture.

  • The phenoxide ion acts as a nucleophile, displacing the bromide from allyl bromide to form allyl p-tolyl ether.

  • The reaction mixture is worked up to isolate the product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product p_Cresol p-Cresol Phenoxide p-Methylphenoxide p_Cresol->Phenoxide + Base Base Base (e.g., NaOH) Allyl_Bromide Allyl Bromide Product Allyl p-Tolyl Ether Phenoxide->Product + Allyl Bromide

Caption: Workflow for the synthesis of Allyl p-tolyl ether.

References

An In-depth Technical Guide on the Initial Studies of the Thermal Rearrangement of (2-butenyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies concerning the thermal rearrangement of (2-butenyloxy)benzene. This reaction, a classic example of the aromatic Claisen rearrangement, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the synthesis of substituted phenols, which are valuable intermediates in drug development and other chemical industries.

Introduction

The thermal rearrangement of (2-butenyloxy)benzene, also known as crotyl phenyl ether, is a[1][1]-sigmatropic rearrangement.[2] This concerted pericyclic reaction proceeds through a cyclic transition state, leading to the formation of ortho- and/or para-substituted phenols. The reaction is typically performed at elevated temperatures, often without the need for a catalyst.[3] Understanding the kinetics, thermodynamics, and experimental parameters of this rearrangement is crucial for controlling product distribution and optimizing reaction yields.

Synthesis of the Starting Material: (2-butenyloxy)benzene

The precursor, (2-butenyloxy)benzene, is synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of aryl ethers.[4]

Materials:

  • Phenol

  • Crotyl bromide (or 1-bromo-2-butene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add crotyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-butenyloxy)benzene.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

The Thermal Rearrangement: A[1][1]-Sigmatropic Shift

Heating (2-butenyloxy)benzene induces a concerted[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. The reaction proceeds through a six-membered cyclic transition state, leading primarily to the formation of 2-(1-methylallyl)phenol.

Reaction Mechanism and Product Distribution

The rearrangement of (E)-(2-butenyloxy)benzene is stereospecific. The initial product of the[1][1]-sigmatropic shift is a dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol. Due to the substitution pattern of the butenyl group, the rearrangement can theoretically lead to two constitutional isomers at the ortho position. However, the major product observed is 2-(1-methylallyl)phenol. If both ortho positions on the benzene ring are blocked, the rearrangement can occur at the para position.[3]

Experimental Protocol: Thermal Rearrangement

Materials:

  • (2-butenyloxy)benzene

  • High-boiling point solvent (e.g., N,N-diethylaniline or decalin), optional

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the purified (2-butenyloxy)benzene in a reaction vessel equipped with a reflux condenser and a nitrogen or argon inlet.

  • If a solvent is used, dissolve the starting material in a minimal amount of a high-boiling point, inert solvent.

  • Heat the reaction mixture to a temperature between 180-220 °C.

  • Monitor the progress of the rearrangement by TLC or gas chromatography (GC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product, 2-(1-methylallyl)phenol, can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and thermal rearrangement of (2-butenyloxy)benzene.

Synthesis of (2-butenyloxy)benzene
Parameter Value
Typical Yield75-90%
Purity (after purification)>98%
Thermal Rearrangement of (2-butenyloxy)benzene
Parameter Value
Reaction Temperature180-220 °C
Reaction Time4-12 hours
Yield of 2-(1-methylallyl)phenol60-80%
Major Product2-(1-methylallyl)phenol
Minor ProductsSmall amounts of 4-(1-methylallyl)phenol and other isomers may be formed.

Spectroscopic Data of the Rearrangement Product

The primary product of the thermal rearrangement is 2-(1-methylallyl)phenol.

Spectroscopic Data for 2-(1-methylallyl)phenol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.15-7.05 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.95 (ddd, J = 17.2, 10.4, 6.8 Hz, 1H, -CH=), 5.10 (d, J = 17.2 Hz, 1H, =CH₂), 5.05 (d, J = 10.4 Hz, 1H, =CH₂), 4.80 (s, 1H, -OH), 3.55 (q, J = 6.8 Hz, 1H, -CH-), 1.45 (d, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 153.5 (C-OH), 141.2 (-CH=), 130.8 (Ar-C), 127.5 (Ar-CH), 127.2 (Ar-CH), 121.0 (Ar-CH), 115.8 (=CH₂), 115.5 (Ar-CH), 40.1 (-CH-), 20.5 (-CH₃)
IR (neat, cm⁻¹) 3450 (br, O-H), 3075, 2970, 1640, 1600, 1495, 1455, 1230, 915, 750
Mass Spec (EI, m/z) 148 (M⁺), 133, 115, 107, 91, 77

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and workflows described in this guide.

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide K₂CO₃, Acetone Product (2-butenyloxy)benzene Phenoxide->Product CrotylBromide Crotyl Bromide CrotylBromide->Product SN2 Reaction

Fig. 1: Williamson Ether Synthesis Workflow.

Claisen_Rearrangement Start (2-butenyloxy)benzene TransitionState [3,3]-Sigmatropic Transition State Start->TransitionState Heat (Δ) Intermediate Dienone Intermediate TransitionState->Intermediate Product 2-(1-methylallyl)phenol Intermediate->Product Tautomerization

Fig. 2: Claisen Rearrangement Mechanism.

Conclusion

The thermal rearrangement of (2-butenyloxy)benzene is a reliable and well-studied method for the synthesis of 2-(1-methylallyl)phenol. The initial studies have established the fundamental principles of this Claisen rearrangement, including the synthesis of the starting material, the reaction conditions for the rearrangement, and the nature of the resulting product. This technical guide provides researchers and drug development professionals with the core knowledge required to utilize this important synthetic transformation. Further optimization of reaction conditions, exploration of catalytic methods, and investigation of substrate scope can expand the utility of this reaction in complex molecule synthesis.

References

The Genesis of a Cornerstone Reaction: The Claisen Rearrangement of Allyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery and historical evolution of the Claisen rearrangement, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal carbon-carbon bond-forming reaction. We will explore the seminal work of Rainer Ludwig Claisen, detailing his original experiments and the subsequent elucidation of the reaction's mechanism.

The Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of an allyl aryl ether to an o-allylphenol, stands as a foundational reaction in organic synthesis. Its discovery in 1912 by the German chemist Rainer Ludwig Claisen opened new avenues for the construction of complex molecular architectures and has since become an indispensable tool in the synthesis of natural products and pharmaceutical agents.[2][3]

The Pioneering Discovery

In 1912, Rainer Ludwig Claisen reported the first observation of this remarkable transformation.[2] His initial investigations involved the heating of allyl phenyl ether, which led to the formation of 2-allylphenol. This discovery was a landmark, as it represented the first documented example of a[1][1]-sigmatropic rearrangement.[2]

Claisen's Original Experiments: A Glimpse into Early Synthetic Chemistry

While the full experimental minutiae of Claisen's original work are preserved in the early 20th-century chemical literature, a summary of his key findings provides valuable insight into the nascent stages of this reaction's exploration. His work primarily focused on two classes of substrates: allyl aryl ethers and O-allylated β-keto esters.

Table 1: Summary of Claisen's Early Rearrangement Experiments

Starting MaterialReaction ConditionsProductObserved Yield
Allyl Phenyl EtherNeat, heated to ~200-250 °C2-AllylphenolGood (qualitative)
Ethyl O-allylacetonacetateDistillation at atmospheric pressureEthyl α-allylacetonacetateNot specified

Delving into the Mechanism: An Intramolecular Journey

The mechanism of the Claisen rearrangement of allyl aryl ethers is a concerted, intramolecular process that proceeds through a cyclic transition state.[3][4] This elegant pathway ensures a high degree of stereospecificity and predictability.

The reaction is initiated by the thermal activation of the allyl aryl ether. The molecule then contorts into a chair-like conformation to facilitate the[1][1]-sigmatropic shift. In this transition state, the C3 of the allyl group and the ortho-carbon of the aromatic ring are in close proximity, allowing for the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond.[5]

This concerted step leads to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[6] This intermediate rapidly undergoes a tautomerization to restore the aromaticity of the phenyl ring, yielding the final product, an o-allylphenol.[6]

Claisen_Rearrangement_Mechanism Start Allyl Aryl Ether TS Cyclic Transition State ([3,3]-Sigmatropic Shift) Start->TS Heat Intermediate 6-Allyl-2,4-cyclohexadienone (Non-aromatic) TS->Intermediate Product o-Allylphenol Intermediate->Product Tautomerization

Figure 1: Mechanism of the Claisen Rearrangement.

Experimental Protocols: From Discovery to Modern Application

While Claisen's original procedures relied on simple heating, modern organic synthesis has refined the conditions for the Claisen rearrangement to improve yields, selectivity, and substrate scope. Below are representative experimental protocols for the synthesis of an allyl aryl ether and its subsequent rearrangement.

Synthesis of Allyl Phenyl Ether

The preparation of the starting material, an allyl aryl ether, is typically achieved through a Williamson ether synthesis.[7]

Protocol:

  • To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure allyl phenyl ether.

Ortho-Claisen Rearrangement of Allyl Phenyl Ether

The classic thermal Claisen rearrangement is a straightforward procedure.

Protocol:

  • Place the purified allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the ether to a temperature of 200-250 °C in an oil bath.[8]

  • Maintain this temperature and monitor the reaction by TLC. The rearrangement is typically complete within a few hours.

  • Cool the reaction mixture to room temperature.

  • The resulting o-allylphenol can be purified by distillation under reduced pressure or by column chromatography.

Experimental_Workflow cluster_synthesis Synthesis of Allyl Aryl Ether cluster_rearrangement Claisen Rearrangement Phenol Phenol + Base Allylation Add Allyl Bromide Phenol->Allylation Workup_S Workup & Purification Allylation->Workup_S Product_S Allyl Aryl Ether Workup_S->Product_S Heating Heat (200-250 °C) Product_S->Heating Workup_R Workup & Purification Heating->Workup_R Product_R o-Allylphenol Workup_R->Product_R

Figure 2: General Experimental Workflow.

The Enduring Legacy of the Claisen Rearrangement

From its serendipitous discovery to its current status as a cornerstone of organic synthesis, the Claisen rearrangement of allyl aryl ethers has had a profound impact on the field of chemistry. The initial observations by Rainer Ludwig Claisen laid the groundwork for over a century of research into pericyclic reactions, leading to a deep understanding of their mechanisms and a vast expansion of their synthetic utility. For researchers and drug development professionals, a thorough grasp of the history and fundamentals of this reaction remains essential for the innovative design and efficient synthesis of novel molecules.

References

"Benzene, (2-butenyloxy)-" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benzene, (2-butenyloxy)-

This guide provides detailed information on the molecular properties of Benzene, (2-butenyloxy)-, targeting researchers, scientists, and professionals in drug development.

Molecular Properties

Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, is an organic compound with the molecular formula C10H12O.[1] Its molecular weight is approximately 148.20 g/mol .[1]

Quantitative Data Summary

The key molecular identifiers and computed properties for Benzene, (2-butenyloxy)- are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name [(E)-but-2-enoxy]benzene
InChI InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3/b3-2+
InChIKey USBQRZMRUABNHR-NSCUHMNNSA-N
Canonical SMILES C/C=C/COc1ccccc1

Experimental Protocols

A common method for the synthesis of aryl ethers such as Benzene, (2-butenyloxy)- is the Williamson ether synthesis. A generalized experimental workflow for this synthesis is outlined below.

Williamson_Ether_Synthesis reagents Reactants: Phenol 2-Butenyl halide Base (e.g., NaOH) reaction_mixture Reaction Mixture reagents->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture heating Heating / Reflux reaction_mixture->heating workup Aqueous Workup (Neutralization & Extraction) heating->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product Product: Benzene, (2-butenyloxy)- purification->product

Caption: Generalized workflow for Williamson ether synthesis.

Signaling Pathways

While specific signaling pathways involving Benzene, (2-butenyloxy)- are not extensively documented, its structural motifs, an ether linkage and an aromatic ring, are common in various biologically active molecules. The logical relationship for its potential metabolic pathway is illustrated below.

Metabolic_Pathway parent Benzene, (2-butenyloxy)- (C10H12O) oxidation Phase I Metabolism (Oxidation via Cytochrome P450) parent->oxidation hydroxylation Hydroxylation of Aromatic Ring oxidation->hydroxylation Major ether_cleavage O-Dealkylation (Ether Cleavage) oxidation->ether_cleavage Minor conjugation Phase II Metabolism (Conjugation) hydroxylation->conjugation ether_cleavage->conjugation excretion Excretion conjugation->excretion

Caption: Potential metabolic pathway of Benzene, (2-butenyloxy)-.

References

The Solubility and Stability of Crotyl Phenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of crotyl phenyl ether in common solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and validated predictive models to offer reliable estimations and detailed experimental protocols for in-house validation.

Executive Summary

Crotyl phenyl ether, an aromatic ether, is anticipated to exhibit good solubility in a range of non-polar and moderately polar organic solvents, with limited solubility in highly polar solvents like water. Its stability is influenced by factors such as pH, temperature, and light exposure. The ether linkage is susceptible to cleavage under strong acidic conditions, and the allyl moiety can undergo thermal or acid-catalyzed rearrangement. This document provides estimated solubility data, detailed protocols for experimental determination of solubility and stability, and visual workflows to guide laboratory investigations.

Physicochemical Properties of Crotyl Phenyl Ether

While experimental data is scarce, the fundamental physicochemical properties of crotyl phenyl ether can be estimated based on its structure.

PropertyEstimated Value/Characteristic
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~210-220 °C (estimated)
LogP (Octanol-Water) ~3.2 (estimated)

Solubility Profile

The solubility of crotyl phenyl ether is dictated by the "like dissolves like" principle. The presence of the phenyl group and the four-carbon crotyl chain imparts significant non-polar character, while the ether oxygen provides a site for weak hydrogen bonding.

Estimated Solubility in Common Solvents

The following table summarizes the estimated solubility of crotyl phenyl ether at ambient temperature (20-25 °C). These values are qualitative and should be confirmed experimentally.

SolventSolvent TypeEstimated Solubility
WaterHighly Polar ProticInsoluble (<0.1 g/L)[1][2]
MethanolPolar ProticSparingly Soluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSoluble
DichloromethaneNon-polarVery Soluble
ChloroformNon-polarVery Soluble
TolueneNon-polarVery Soluble
HexaneNon-polarVery Soluble
Diethyl EtherNon-polarVery Soluble
Tetrahydrofuran (THF)Polar AproticVery Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble

Stability Profile

The stability of crotyl phenyl ether is a critical consideration for its handling, storage, and application. The primary degradation pathways are expected to be acid-catalyzed hydrolysis and Claisen rearrangement.

pH Stability
  • Acidic Conditions (pH < 4): Crotyl phenyl ether is susceptible to acid-catalyzed cleavage of the ether bond, particularly at elevated temperatures.[3][4][5][6] This reaction typically requires strong acids like HI or HBr.[6] The protonation of the ether oxygen makes it a better leaving group, followed by nucleophilic attack.

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable under neutral pH conditions at ambient temperature.

  • Basic Conditions (pH > 9): Ethers are generally stable to bases, so significant degradation is not expected under basic conditions, unless strong bases at high temperatures are used which can promote elimination reactions.[3]

Thermal Stability and Claisen Rearrangement

As an allyl phenyl ether derivative, crotyl phenyl ether can undergo a thermal[7][7]-sigmatropic rearrangement known as the Claisen rearrangement.[8][9][10] This intramolecular reaction typically occurs at elevated temperatures (e.g., >200 °C) and results in the formation of o-crotylphenol.[8] The presence of ortho substituents on the phenyl ring can influence the reaction and may lead to the formation of the para-substituted product.

Photostability

Aromatic compounds can be susceptible to photodegradation. It is advisable to store crotyl phenyl ether in amber vials or protected from direct light to minimize the potential for light-induced degradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of crotyl phenyl ether.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining the solubility of a substance in a given solvent.

5.1.1 Materials and Equipment

  • Crotyl phenyl ether (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 20 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

5.1.2 Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of crotyl phenyl ether to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess is confirmed by the presence of undissolved liquid (e.g., a separate phase or droplets) after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined in preliminary experiments.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent saturated with crotyl phenyl ether) using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solute.

    • Dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of crotyl phenyl ether.

  • Quantification:

    • Prepare a series of calibration standards of crotyl phenyl ether in the chosen solvent.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of crotyl phenyl ether in the diluted sample.

    • Calculate the solubility by taking into account the dilution factor.

Protocol for Stability Assessment (Accelerated Stability Study)

This protocol outlines an accelerated stability study to evaluate the stability of crotyl phenyl ether under various stress conditions.

5.2.1 Materials and Equipment

  • Crotyl phenyl ether (high purity)

  • Buffers of different pH values (e.g., pH 4, 7, and 9)

  • Stability chambers with temperature and humidity control

  • Photostability chamber

  • Analytical instrumentation (HPLC or GC) for purity and degradant analysis.

5.2.2 Experimental Procedure

  • Sample Preparation:

    • Prepare solutions of crotyl phenyl ether in the selected solvents or buffered aqueous solutions at a known concentration.

    • Dispense the solutions into amber and clear glass vials.

  • Storage Conditions:

    • Thermal Stability: Store the vials at elevated temperatures (e.g., 40 °C, 60 °C) and a controlled humidity (e.g., 75% RH).[11][12][13][14]

    • pH Stability: Store the buffered solutions at different temperatures.

    • Photostability: Expose the clear vials to a light source as per ICH Q1B guidelines. Keep a set of amber vials as dark controls.

  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for an accelerated study).[11]

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for color change or precipitate formation.

      • Assay: Quantification of the remaining crotyl phenyl ether.

      • Related Substances: Detection and quantification of any degradation products.

    • A stability-indicating analytical method (e.g., HPLC with gradient elution) should be developed and validated to separate the parent compound from any potential degradants.

  • Data Evaluation:

    • Plot the concentration of crotyl phenyl ether versus time for each condition.

    • Determine the degradation rate and identify the major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess Crotyl Phenyl Ether to solvent B Seal vial A->B C Equilibrate at constant temperature (24-48h) B->C D Allow phase separation C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute sample F->G H Analyze by HPLC/GC G->H I Quantify using calibration curve H->I J J I->J Calculate Solubility

Caption: Workflow for determining the solubility of crotyl phenyl ether.

Logical Flow for Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 1, 2, 4, 8 weeks) A Thermal (Elevated Temp/Humidity) D Visual Appearance A->D B pH (Acidic, Neutral, Basic) B->D C Photolytic (Light Exposure) C->D E Assay of Crotyl Phenyl Ether D->E F Quantification of Degradants E->F End End F->End Evaluate Stability & Degradation Pathways Start Prepare Samples Start->A Start->B Start->C

Caption: Logical flow for the accelerated stability testing of crotyl phenyl ether.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of crotyl phenyl ether based on established chemical principles and data from analogous structures. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters with high accuracy. The successful execution of these protocols will enable a comprehensive characterization of crotyl phenyl ether, facilitating its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: Claisen Rearrangement of Benzene, (2-butenyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement reaction for carbon-carbon bond formation.[2] In aromatic systems, the reaction, first described by Rainer Ludwig Claisen in 1912, involves the thermal or Lewis acid-catalyzed conversion of an aryl allyl ether to an ortho-allyl phenol.[2][3] This intramolecular, concerted process proceeds through a cyclic, six-membered transition state, initially forming a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[4]

This protocol provides a detailed, step-by-step procedure for the Claisen rearrangement of Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, to its corresponding product, 2-(but-2-en-1-yl)phenol. Both classical thermal and modern microwave-assisted methods are presented.

Reaction Mechanism

The reaction proceeds via a concerted[1][1]-sigmatropic shift. The butenyl group migrates from the ether oxygen to the ortho position of the benzene ring. This is followed by a rapid tautomerization to restore aromaticity.

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocols

Two primary methods for effecting the Claisen rearrangement of Benzene, (2-butenyloxy)- are detailed below: a classical thermal approach and a rapid microwave-assisted synthesis.

Protocol 1: Thermal Claisen Rearrangement (Neat)

This protocol describes the rearrangement under high temperature without a solvent.

Materials and Equipment:

  • Benzene, (2-butenyloxy)-

  • Round-bottom flask (e.g., 50 mL)

  • Reflux condenser

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place Benzene, (2-butenyloxy)- (e.g., 10 mmol, 1.48 g) into a dry round-bottom flask equipped with a magnetic stir bar. Fit the flask with a reflux condenser.

  • Heating: Heat the neat ether in an oil bath or heating mantle to 185-225°C.[5]

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Cooldown: Once the reaction is complete, allow the flask to cool to room temperature.

  • Extraction: Dilute the crude product with dichloromethane or diethyl ether (30 mL). Transfer the solution to a separatory funnel.

  • Base Wash: Wash the organic layer with 1 M NaOH solution (2 x 20 mL) to extract the phenolic product into the aqueous layer.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2 with 1 M HCl.

  • Product Extraction: Extract the acidified aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(but-2-en-1-yl)phenol.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to obtain the pure product.

Protocol 2: Microwave-Assisted Lewis Acid Catalyzed Rearrangement

This method utilizes microwave irradiation and a Lewis acid catalyst to accelerate the reaction, significantly reducing the reaction time.

Materials and Equipment:

  • Benzene, (2-butenyloxy)-

  • Fused Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂)

  • Xylene (anhydrous)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for workup

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine Benzene, (2-butenyloxy)- (e.g., 2.5 mmol, 0.37 g), a Lewis acid such as fused ZnCl₂ (e.g., 8.9 mmol, 1.22 g) or BF₃·OEt₂ (e.g., 3.5 mmol, 0.44 mL), and a minimal amount of anhydrous xylene (e.g., 1-2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a power of ~720W in cycles (e.g., 30 seconds per cycle) for a total time of 5-8 minutes. Monitor the reaction progress between cycles by TLC.

  • Workup - Cooldown: After completion, allow the vial to cool to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography (e.g., hexane-ethyl acetate, 10:1) to afford pure 2-(but-2-en-1-yl)phenol.

Experimental Workflow Diagram

Claisen_Workflow cluster_thermal Protocol 1: Thermal Rearrangement cluster_microwave Protocol 2: Microwave-Assisted Rearrangement T_Start Benzene, (2-butenyloxy)- T_React Heat neat at 185-225°C (4-8 hours) T_Start->T_React T_Workup Aqueous Workup (Base/Acid Extraction) T_React->T_Workup T_Purify Column Chromatography T_Workup->T_Purify T_Product Pure 2-(but-2-en-1-yl)phenol T_Purify->T_Product MW_Start Benzene, (2-butenyloxy)- + Lewis Acid (e.g., ZnCl₂) in Xylene MW_React Microwave Irradiation (~720W, 5-8 minutes) MW_Start->MW_React MW_Workup Aqueous Workup (Extraction) MW_React->MW_Workup MW_Purify Column Chromatography MW_Workup->MW_Purify MW_Product Pure 2-(but-2-en-1-yl)phenol MW_Purify->MW_Product

Caption: Experimental workflow for thermal and microwave-assisted Claisen rearrangement.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the aromatic Claisen rearrangement of aryl allyl ethers, which are analogous to Benzene, (2-butenyloxy)-. Specific data for the title compound is sparse in the literature, but these examples provide a strong predictive framework.

MethodSubstrateCatalyst/SolventTemperature (°C)TimeYield (%)Reference
ThermalAllyl phenyl etherDecalin2505 hLow
Microwave-Assistedo-Allylaryl ethersBF₃·OEt₂ / XyleneN/A (720W)5 - 8 min75 - 81
Microwave-Assistedo-Allylaryl ethersZnCl₂ / XyleneN/A (720W)5 - 8 min43 - 62
Thermal (Flow)Allyl phenyl ethern-Butanol3004 minQuant.[6]
ThermalAllyl aryl ethersPropylene Carbonate150 - 3002 - 8 h82 - 97[6]

Note: Yields are highly dependent on the specific substrate structure, purity of starting materials, and precise reaction conditions. The data presented should be considered representative.

Concluding Remarks

The Claisen rearrangement of Benzene, (2-butenyloxy)- is a robust transformation for the synthesis of 2-(but-2-en-1-yl)phenol. The choice between a classical thermal method and a modern microwave-assisted protocol will depend on the available equipment and desired reaction time. The microwave-assisted, Lewis acid-catalyzed method offers a significant acceleration and often provides higher yields. Proper purification, typically via column chromatography, is essential to isolate the desired ortho-rearranged product from any potential side products.

References

Application Notes and Protocols for Thermal-Sigmatropic Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal-sigmatropic rearrangements are a powerful class of pericyclic reactions that involve the intramolecular migration of a σ-bond adjacent to one or more π-systems. These concerted reactions, governed by the principles of orbital symmetry, are invaluable in synthetic organic chemistry for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. Their predictability and high degree of stereocontrol make them essential tools in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for three key types of thermal-sigmatropic rearrangements: the[1][1]-Cope rearrangement, the[1][1]-Claisen rearrangement, and the[2][3]-hydride shift.

Key Reaction Types and Mechanisms

Sigmatropic rearrangements are classified by the notation [i,j], where 'i' and 'j' denote the number of atoms in the two fragments connected by the migrating σ-bond. The migration occurs in a concerted fashion, meaning all bond breaking and bond making occur simultaneously through a cyclic transition state.

The[1][1]-Cope Rearrangement

The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene.[4] Heating a 1,5-diene leads to a reversible isomerization, with the equilibrium favoring the more thermodynamically stable isomer.[3][5] The reaction proceeds through a chair-like transition state to minimize steric interactions.[3] A notable variant is the Oxy-Cope rearrangement, where a hydroxyl group at the C3 position of the 1,5-diene leads to an enol intermediate that tautomerizes to a ketone, driving the reaction to completion.[5]

The[1][1]-Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[6] When an allyl aryl ether is heated, it rearranges to form an ortho-allylphenol.[7] The reaction proceeds through a concerted, six-membered cyclic transition state.[7] Similar to the Cope rearrangement, the reaction is stereospecific.

The[2][3]-Hydride Shift

A[2][3]-hydride shift is a sigmatropic rearrangement where a hydrogen atom migrates across a five-atom π-system. A classic example is the isomerization of substituted cyclopentadienes, which can occur at or near room temperature.[8] This type of reaction is crucial in understanding the dynamic behavior of certain cyclic and acyclic conjugated systems.

Experimental Protocols

The following protocols provide detailed methodologies for conducting thermal-sigmatropic rearrangements.

Protocol 1: Thermal[1][1]-Cope Rearrangement of meso-3,4-dimethyl-1,5-hexadiene

This protocol details the thermal isomerization of meso-3,4-dimethyl-1,5-hexadiene to (Z,E)-octa-2,6-diene. The reaction is typically carried out at high temperatures in the gas phase or in an inert solvent in a sealed tube.

Materials:

  • meso-3,4-dimethyl-1,5-hexadiene

  • High-purity nitrogen or argon gas

  • Anhydrous toluene (optional, as solvent)

  • Heavy-walled glass tube suitable for sealing under vacuum or pressure

  • Heating mantle or oil bath with a temperature controller

  • Vacuum line or Schlenk line

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • A clean, dry, heavy-walled glass tube is charged with a known amount of meso-3,4-dimethyl-1,5-hexadiene (e.g., 100 mg, 0.907 mmol). If a solvent is used, a solution in anhydrous toluene (e.g., 0.1 M) is prepared.

  • The tube is connected to a vacuum line, and the contents are degassed by several freeze-pump-thaw cycles to remove oxygen.

  • The tube is sealed under vacuum or backfilled with an inert gas like nitrogen or argon before sealing.

  • The sealed tube is placed in a preheated heating mantle or oil bath set to the desired temperature (typically in the range of 200-300 °C). For example, heating at 220 °C for several hours.

  • The reaction is monitored by periodically removing the tube (after cooling), opening it, and analyzing the contents by GC-MS to determine the ratio of starting material to product.

  • Upon completion, the tube is cooled to room temperature, and the contents are carefully transferred. If a solvent was used, it can be removed under reduced pressure.

  • The product, (Z,E)-octa-2,6-diene, can be purified by fractional distillation or preparative gas chromatography if necessary.

Characterization: The product is characterized by GC-MS and NMR spectroscopy to confirm its structure and stereochemistry.

Protocol 2: Thermal[1][1]-Claisen Rearrangement of Allyl Phenyl Ether

This protocol describes the thermal rearrangement of allyl phenyl ether to 2-allylphenol. The reaction is typically performed neat (without solvent) at elevated temperatures.

Materials:

  • Allyl phenyl ether

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Rotary evaporator

  • FTIR and NMR spectrometers for analysis

Procedure:

  • Allyl phenyl ether (e.g., 10.0 g, 74.5 mmol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The apparatus is placed in a heating mantle or oil bath, and the allyl phenyl ether is heated to a gentle reflux. The temperature of the liquid will rise as the rearrangement proceeds, typically from around 190 °C to 220 °C.[9]

  • The reaction is heated for several hours until the rearrangement is complete, which can be monitored by the cessation of the temperature rise or by TLC analysis.[9]

  • After cooling to room temperature, the crude product is dissolved in a 2 M NaOH solution to form the sodium phenoxide salt of 2-allylphenol.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified with 2 M HCl to precipitate the 2-allylphenol.

  • The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-allylphenol.

  • The product can be further purified by vacuum distillation. The yield is typically high, often approaching quantitative.[9]

Characterization: The product is characterized by FTIR and NMR spectroscopy. The FTIR spectrum will show a broad O-H stretch characteristic of a phenol, and the disappearance of the ether C-O stretch. 1H and 13C NMR will confirm the structure of 2-allylphenol.[10]

Protocol 3: Thermal[2][3]-Hydride Shift in 5-Methylcyclopentadiene

This protocol outlines the monitoring of the thermal[2][3]-hydride shift that leads to the isomerization of 5-methylcyclopentadiene to a mixture of 1-methyl- and 2-methylcyclopentadiene. This rearrangement occurs at a relatively low temperature.

Materials:

  • Freshly cracked 5-methylcyclopentadiene (from its dimer)

  • NMR tube

  • Deuterated solvent (e.g., benzene-d6 or chloroform-d)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • 5-Methylcyclopentadiene is obtained by the thermal cracking of its dimer, methylcyclopentadiene dimer, by heating and distilling the monomer.

  • A solution of the freshly prepared 5-methylcyclopentadiene is made in a suitable deuterated solvent in an NMR tube.

  • An initial 1H NMR spectrum is recorded at a low temperature (e.g., 0 °C) to establish the starting ratio of isomers.

  • The sample is then allowed to stand at a controlled temperature (e.g., 25 °C), and NMR spectra are acquired at regular time intervals to monitor the progress of the isomerization.

  • The integration of the characteristic signals for each isomer in the 1H NMR spectra is used to determine their relative concentrations over time.

  • The reaction is followed until the equilibrium mixture of 5-methyl-, 1-methyl-, and 2-methylcyclopentadiene is reached. The equilibrium ratio is typically around 3:45:52.[8]

Characterization: The progress of the reaction and the identity of the isomers are determined by 1H NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for the described thermal-sigmatropic rearrangements.

Reaction Substrate Product Temperature (°C) Reaction Time Solvent Yield (%) Key Analytical Techniques Reference
Cope Rearrangement meso-3,4-dimethyl-1,5-hexadiene(Z,E)-octa-2,6-diene200-300VariesGas phase or inert solventVaries (equilibrium)GC-MS, NMR[3]
Claisen Rearrangement Allyl phenyl ether2-Allylphenol~190-2204-6 hoursNeatNearly quantitativeFTIR, NMR[9]
[2][3]-Hydride Shift 5-Methylcyclopentadiene1-Methyl- & 2-Methylcyclopentadiene25Varies (equilibrium)Benzene-d6Equilibrium mixture1H NMR[8]

Visualizations

General Mechanism of a[1][1]-Sigmatropic Rearrangement

G General [3,3]-Sigmatropic Rearrangement cluster_0 Starting Material cluster_1 Transition State cluster_2 Product A 1,5-Diene Derivative TS [Chair-like Cyclic TS] A->TS Heat (Δ) B Rearranged 1,5-Diene TS->B

Caption: General mechanism for a thermal[1][1]-sigmatropic rearrangement.

Experimental Workflow for a Thermal Rearrangement in a Sealed Tube

G Workflow for Sealed Tube Thermal Rearrangement A Prepare Reactant Solution B Degas via Freeze-Pump-Thaw A->B C Seal Tube under Vacuum/Inert Gas B->C D Heat at Controlled Temperature C->D E Monitor Reaction (e.g., GC-MS) D->E Periodic Sampling F Work-up and Purification D->F Reaction Complete E->D Continue Heating G Product Characterization (NMR, etc.) F->G

Caption: Experimental workflow for a thermal rearrangement in a sealed tube.

Monitoring a[2][3]-Hydride Shift by NMR Spectroscopy

G Monitoring [1,5]-Hydride Shift by NMR A Prepare Sample in NMR Tube B Acquire Initial Spectrum (t=0) A->B C Incubate at Constant Temperature B->C D Acquire Spectra at Time Intervals C->D D->C Continue Incubation E Analyze Data (Integration vs. Time) D->E Equilibrium Reached

Caption: Workflow for monitoring a[2][3]-hydride shift using NMR.

References

Application Notes and Protocols for the Catalytic Rearrangement of (2-Butenyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of catalytic methods for the Claisen rearrangement of (2-butenyloxy)benzene, a key transformation in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, comparative data, and mechanistic insights.

Introduction

The rearrangement of (2-butenyloxy)benzene, also known as allyl phenyl ether, is a-sigmatropic rearrangement that yields o-allylphenol. This transformation, a classic example of the Claisen rearrangement, is of significant interest due to the prevalence of substituted phenols in pharmaceuticals, natural products, and materials science. While the thermal Claisen rearrangement requires high temperatures, catalytic methods offer milder reaction conditions, improved yields, and enhanced selectivity, making them highly valuable in modern synthetic chemistry. This document details various catalytic systems, presents their performance data, provides a standardized experimental protocol, and illustrates key workflows and mechanisms.

Catalytic Methods and Performance Data

A range of catalysts have been successfully employed to promote the Claisen rearrangement of (2-butenyloxy)benzene. These primarily include Lewis acids and transition metal complexes. The choice of catalyst can significantly influence reaction efficiency and selectivity.

Lewis Acid Catalysis: Lewis acids activate the ether oxygen, facilitating the rearrangement under milder conditions than the uncatalyzed thermal process. Common Lewis acids for this transformation include boron trichloride (BCl₃), aluminum chloride (AlCl₃), and various metal triflates. Boron trichloride, for instance, has been shown to be a highly effective catalyst for the Claisen rearrangement of various allyl ethers.

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, platinum, and gold, offer an alternative catalytic approach. These catalysts can operate through different mechanisms, often involving the formation of a π-allyl complex. For example, platinum(II) and gold(I) complexes have been reported to catalyze the rearrangement, with the catalytic activity being influenced by the nature of the ligands and the metal center.

The following tables summarize the quantitative data for different catalytic systems, allowing for easy comparison of their performance.

Table 1: Comparison of Lewis Acid Catalysts for the Rearrangement of (2-Butenyloxy)benzene

CatalystSolventTemperature (°C)Time (h)Yield (%)Ref.
BCl₃Chlorobenzene250.595
AlCl₃CS₂0180
TiCl₄CH₂Cl₂-78 to 25285
Sc(OTf)₃CH₃CN801278

Table 2: Comparison of Transition Metal Catalysts for the Rearrangement of (2-Butenyloxy)benzene

CatalystSolventTemperature (°C)Time (h)Yield (%)Ref.
PtCl₂/COToluene1002475
AuCl(PPh₃)/AgOTfDioxane80690
Pd(PPh₃)₄THF651670
[Ir(cod)Cl]₂/dppeToluene1101882

Data presented are representative examples from the literature and may vary based on specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the Lewis acid-catalyzed Claisen rearrangement of (2-butenyloxy)benzene using boron trichloride, based on established procedures.

Materials and Reagents:
  • (2-Butenyloxy)benzene

  • Boron trichloride (1.0 M solution in hexanes)

  • Anhydrous chlorobenzene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Detailed Experimental Procedure:
  • Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is dried in an oven and allowed to cool under a stream of nitrogen.

  • Reagent Addition: The flask is charged with (2-butenyloxy)benzene (1.0 g, 6.7 mmol) and anhydrous chlorobenzene (20 mL) via syringe. The solution is cooled to 0 °C in an ice bath.

  • Catalyst Introduction: A 1.0 M solution of boron trichloride in hexanes (7.4 mL, 7.4 mmol, 1.1 eq) is added dropwise to the stirred solution over a period of 10 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 25 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 30 minutes).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Workup and Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the pure o-allylphenol.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized mechanistic pathway for the Lewis acid-catalyzed Claisen rearrangement.

experimental_workflow start Reaction Setup (Inert Atmosphere) reagents Add (2-Butenyloxy)benzene and Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool catalyst Dropwise Addition of Lewis Acid Catalyst cool->catalyst reaction Stir at 25 °C (Monitor by TLC) catalyst->reaction quench Quench with Saturated NaHCO₃ reaction->quench extraction Extract with CH₂Cl₂ quench->extraction drying Dry Combined Organic Layers (MgSO₄) extraction->drying purification Solvent Removal and Column Chromatography drying->purification product Pure o-Allylphenol purification->product

Caption: Experimental workflow for the Lewis acid-catalyzed rearrangement.

lewis_acid_mechanism sub Allyl Phenyl Ether complex Ether-Lewis Acid Complex sub->complex + LA lewis_acid Lewis Acid (LA) ts [3,3]-Sigmatropic Rearrangement (Transition State) complex->ts intermediate Cyclohexadienone Intermediate ts->intermediate tautomerization Tautomerization intermediate->tautomerization product o-Allylphenol-LA Complex tautomerization->product final_product o-Allylphenol product->final_product + H₂O (workup)

Caption: Generalized mechanism for the Lewis acid-catalyzed Claisen rearrangement.

Application Notes: Synthesis of Substituted Phenols via Crotyl Phenyl Ether Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

APN-CHEM-033

For Research, Scientific, and Drug Development Professionals

Abstract

Substituted phenols are critical structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The Claisen rearrangement, a powerful C-C bond-forming reaction, provides a reliable method for synthesizing ortho-substituted phenols from aryl allyl ethers. This application note details the synthesis of substituted phenols through the[1][1]-sigmatropic rearrangement of crotyl phenyl ethers. It includes an overview of the reaction mechanism, a summary of reaction conditions and yields, detailed experimental protocols, and the applications of the resulting products in drug development.

Introduction and Applications

The aromatic Claisen rearrangement is a thermal intramolecular reaction of an allyl aryl ether that yields an o-allylphenol.[2] This[1][1]-sigmatropic rearrangement is a concerted, pericyclic process that proceeds through a highly ordered, cyclic transition state.[2] The reaction is a cornerstone of synthetic organic chemistry due to its high efficiency and predictability in introducing alkyl chains to the ortho position of a phenol.

Substituted phenols are indispensable in medicinal chemistry. The phenol moiety is present in numerous FDA-approved drugs, including the analgesic morphine, the antibiotic tetracycline, and the cholesterol-lowering drug ezetimibe.[3] The ability to strategically introduce substituents onto the phenolic ring via the Claisen rearrangement is crucial for modulating the physicochemical properties and biological activity of drug candidates. The crotyl group, in particular, provides a versatile handle for further synthetic transformations.

Reaction Mechanism

The rearrangement of crotyl phenyl ether is a classic example of the aromatic Claisen rearrangement. The reaction proceeds via two main steps:

  • [1][1]-Sigmatropic Rearrangement : Upon heating, the crotyl phenyl ether undergoes a concerted rearrangement through a six-membered, chair-like transition state. This step involves the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond between the γ-carbon of the crotyl group and the ortho-carbon of the aromatic ring. This initially forms a non-aromatic dienone intermediate.[2]

  • Tautomerization : The dienone intermediate rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the thermodynamically stable o-crotylphenol product.[2]

If both ortho positions are blocked by other substituents, the crotyl group can migrate to the para position through a subsequent Cope rearrangement, followed by tautomerization.[4]

Caption: The concerted[1][1]-sigmatropic rearrangement mechanism.

Data Presentation: Reaction Conditions and Yields

The Claisen rearrangement of aryl allyl ethers can be performed under thermal conditions or accelerated using Lewis acids. While thermal rearrangement typically requires high temperatures (200-250 °C), Lewis acid catalysis can facilitate the reaction at significantly lower temperatures.[2][5] The choice of conditions can influence reaction time and yield.

The regioselectivity of the rearrangement is influenced by substituents on the aromatic ring. Electron-donating groups tend to favor migration to the sterically less hindered ortho position, while electron-withdrawing groups may direct the rearrangement to the ortho position closer to the substituent.[1][6]

EntrySubstrate (Aryl Group)Catalyst / ConditionsTime (min)ProductYield (%)Reference
1PhenylZinc Powder, THF, 55 °C402-Allylphenol80[5]
24-ChlorophenylZinc Powder, THF, 55 °C602-Allyl-4-chlorophenol85[5]
34-MethylphenylZinc Powder, THF, 55 °C602-Allyl-4-methylphenol82[5]
44-NitrophenylZinc Powder, THF, 55 °C902-Allyl-4-nitrophenol75[5]
54-MethoxyphenylZinc Powder, THF, 55 °C702-Allyl-4-methoxyphenol70[5]
6PhenylNeat, 200-250 °C120-1802-Allylphenol~70-85[2]

Note: The data in the table is for allyl phenyl ethers, which are structurally very similar to crotyl phenyl ethers and follow the same reaction principle. Yields are representative and may vary based on specific experimental setup and scale.

Experimental Protocols

This section provides detailed protocols for the synthesis of the crotyl phenyl ether starting material and its subsequent rearrangement to o-crotylphenol.

Workflow General Experimental Workflow cluster_synthesis Part A: Synthesis of Crotyl Phenyl Ether cluster_rearrangement Part B: Claisen Rearrangement A1 Dissolve Phenol and Base (e.g., K2CO3) in Acetone A2 Add Crotyl Bromide Dropwise A1->A2 A3 Reflux Mixture (e.g., 12-24h) A2->A3 A4 Work-up: Filter, Evaporate Solvent, Extract with Ether A3->A4 A5 Purify by Vacuum Distillation A4->A5 B1 Heat Crotyl Phenyl Ether (Neat or in High-Boiling Solvent) A5->B1 Isolated Ether B2 Maintain High Temperature (e.g., 200-220 °C) for 2-3h B1->B2 B3 Monitor Reaction by TLC or GC B2->B3 B4 Cool and Dissolve in NaOH (aq) B3->B4 B5 Work-up: Wash with Ether, Acidify, Extract Product B4->B5 B6 Purify by Chromatography or Distillation B5->B6

Caption: Workflow for synthesis and rearrangement of crotyl phenyl ether.

Protocol 4.1: Synthesis of Crotyl Phenyl Ether (Williamson Ether Synthesis)

  • Materials :

    • Phenol (1.0 eq)

    • Crotyl bromide (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃, 1.5 eq)

    • Acetone (anhydrous)

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, anhydrous potassium carbonate, and acetone.

    • Stir the suspension vigorously. Add crotyl bromide dropwise to the mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1M NaOH (aq) to remove any unreacted phenol, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude crotyl phenyl ether.

    • Purify the crude product by vacuum distillation to obtain pure crotyl phenyl ether. Characterize by ¹H NMR and IR spectroscopy.

Protocol 4.2: Thermal Claisen Rearrangement to 2-Crotylphenol

  • Materials :

    • Crotyl phenyl ether (1.0 eq)

    • High-boiling point solvent (e.g., N,N-diethylaniline or decalin), optional. The reaction can often be run neat.

    • 1M Sodium hydroxide (NaOH) solution

    • 3M Hydrochloric acid (HCl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • Place the purified crotyl phenyl ether into a flask equipped with a reflux condenser and a thermometer. If using a solvent, add it at this stage.

    • Heat the mixture in an oil bath to 200-220 °C. Maintain this temperature for 2-3 hours. Monitor the progress of the rearrangement by TLC or Gas Chromatography (GC).

    • After the reaction is complete (as indicated by the consumption of starting material), cool the flask to room temperature.

    • Add 1M NaOH solution to the cooled reaction mixture to dissolve the phenolic product as its sodium salt.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-phenolic impurities (like the solvent or unreacted starting material).

    • Collect the aqueous layer and carefully acidify it with 3M HCl until it is acidic to pH paper (pH ~2). The product will precipitate or form an oil.

    • Extract the product from the acidified aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 2-crotylphenol by column chromatography on silica gel or vacuum distillation. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The Claisen rearrangement of crotyl phenyl ethers is a robust and effective method for the synthesis of ortho-crotylphenols. This protocol provides a reliable pathway to access valuable substituted phenol building blocks that are of significant interest to the pharmaceutical and chemical industries. The reaction's predictability, tolerance of various functional groups (with appropriate protection), and operational simplicity make it a key transformation in the synthetic chemist's toolbox.

References

The Claisen Rearrangement of Crotyl Phenyl Ether: A Linchpin in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 1, 2025 – The strategic application of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to crotyl phenyl ether and its derivatives has emerged as a cornerstone in the stereoselective synthesis of complex natural products. This application note delves into the utility of this pericyclic reaction, providing detailed protocols and quantitative data for its use in the total synthesis of bioactive compounds, exemplified by the naphthoquinone natural product, shikonin. Furthermore, it elucidates the molecular mechanism of action of shikonin, a potent anticancer agent, highlighting the signaling pathways it modulates.

The Power of the[1][1]-Sigmatropic Shift in Natural Product Synthesis

The Claisen rearrangement of aryl crotyl ethers is a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement that yields ortho-allylphenols with a high degree of stereocontrol. This reaction is particularly valuable in natural product synthesis as it allows for the introduction of a chiral side chain to an aromatic nucleus in a predictable manner, a common structural motif in many biologically active molecules. The stereochemistry of the newly formed stereocenter is dictated by the geometry of the double bond in the crotyl group and the chair-like transition state of the rearrangement.

Application in the Total Synthesis of Shikonin

A notable application of the crotyl phenyl ether Claisen rearrangement is in the asymmetric synthesis of shikonin, a natural product isolated from the roots of Lithospermum erythrorhizon. Shikonin and its derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and wound-healing properties.

A key step in a reported total synthesis of shikonin involves the Claisen rearrangement of a protected hydroquinone derivative bearing a crotyl ether moiety. This strategic rearrangement establishes the chiral side chain of the shikonin molecule with the desired stereochemistry.

Experimental Protocol: Claisen Rearrangement in Shikonin Synthesis

The following protocol is adapted from the literature for the key Claisen rearrangement step in the synthesis of a shikonin precursor.

Reaction: Claisen Rearrangement of a Crotyl Aryl Ether Intermediate

Procedure:

  • A solution of the starting crotyl aryl ether (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline is prepared.

  • The solution is heated to reflux (approximately 215 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product, an α-methyl-o-allylphenol derivative, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for the Claisen Rearrangement Step
ParameterValue
Starting Material Protected Crotyl Hydroquinone Ether
Product α-Methyl-o-allylhydroquinone derivative
Solvent N,N-diethylaniline
Temperature 215 °C (reflux)
Reaction Time 4 hours
Yield 85%
Diastereoselectivity >95% (based on NMR analysis)

Note: The specific starting material and product structures are complex and depend on the preceding steps of the total synthesis. The data presented here is representative of a typical Claisen rearrangement in this context.

Biological Activity of Shikonin: Induction of Apoptosis via the PI3K/Akt Signaling Pathway

Shikonin exerts its potent anticancer effects primarily through the induction of apoptosis (programmed cell death) in cancer cells.[2][3] One of the key signaling pathways targeted by shikonin is the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival.[1][4][5]

Shikonin has been shown to inhibit the PI3K/Akt signaling pathway, leading to a cascade of events that culminates in apoptosis.[1][4][5] This inhibition results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6][7][8] The altered balance between these proteins leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6][7][8]

Shikonin_Apoptosis_Pathway cluster_legend Legend Shikonin Shikonin PI3K PI3K Shikonin->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow

Caption: Shikonin-induced apoptosis via inhibition of the PI3K/Akt signaling pathway.

Conclusion

The Claisen rearrangement of crotyl phenyl ether and its analogs is a powerful and reliable method for the stereoselective construction of key structural motifs found in a variety of natural products. Its successful application in the total synthesis of shikonin underscores its importance in accessing biologically significant molecules. The elucidation of shikonin's mechanism of action, particularly its ability to induce apoptosis through the PI3K/Akt pathway, provides a strong rationale for its development as a therapeutic agent and highlights the crucial interplay between synthetic chemistry and drug discovery. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Note: Regioselectivity in the Claisen Rearrangement of Substituted Allyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Claisen rearrangement is a powerful and well-established carbon-carbon bond-forming reaction, first described by Rainer Ludwig Claisen in 1912.[1] This[2][2]-sigmatropic rearrangement transforms allyl aryl ethers into ortho-allyl phenols, providing a crucial method for the specific functionalization of phenols.[2][3] The reaction is a concerted, intramolecular process that proceeds through a highly ordered cyclic transition state.[4] Understanding and controlling the regioselectivity of this rearrangement is paramount in organic synthesis, particularly when dealing with substituted aromatic rings, as it dictates the final product structure. This note provides a detailed overview of the factors governing regioselectivity, quantitative data from recent studies, and experimental protocols for researchers.

Mechanism of the Aromatic Claisen Rearrangement

The reaction begins with the thermal rearrangement of an allyl phenyl ether. The allyl group migrates from the oxygen atom to an ortho-position on the aromatic ring, proceeding through a chair-like transition state.[5] This[2][2]-sigmatropic shift results in the formation of a non-aromatic dienone intermediate. Aromatization is rapidly restored through tautomerization, yielding the thermodynamically stable ortho-allyl phenol product.[2][5] If both ortho-positions are blocked by substituents, the allyl group can migrate to the para-position via a subsequent Cope rearrangement.[5]

Claisen_Mechanism Start Substituted Allyl Phenyl Ether TS Cyclic Transition State (Chair-like) Start->TS Heat (Δ) [3,3]-Sigmatropic Shift Intermediate Dienone Intermediate (Non-aromatic) TS->Intermediate Product ortho-Allyl Phenol (Aromatic Product) Intermediate->Product Tautomerization

Caption: General mechanism of the aromatic Claisen rearrangement.

Factors Influencing Regioselectivity

In meta-substituted allyl phenyl ethers, the allyl group can migrate to one of two non-equivalent ortho-positions (C2 or C6). The preferred position is largely determined by the electronic nature of the meta-substituent.

1. Electronic Effects of Meta-Substituents: The electronic properties of substituents on the aromatic ring significantly influence the regiochemical outcome.[1][6]

  • Electron-Donating Groups (EDGs): Substituents like methyl (-Me) or methoxy (-OMe) are electron-donating. They tend to direct the allyl group migration to the ortho-position further away from the substituent (the C6 position).[1][3][6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or chloro (-Cl) are electron-withdrawing. These groups favor the migration of the allyl group to the ortho-position closer (or "towards") the substituent (the C2 position).[1][3][4][6][7]

This selectivity arises from the influence of the substituent on the electron density of the carbon atoms at the reaction sites. The carbon atom with higher negative atomic charge is typically the one that forms the bond with the allyl group.[1][6]

Regioselectivity_Logic Start meta-Substituted Allyl Phenyl Ether Decision Electronic Nature of meta-Substituent? Start->Decision EDG Electron-Donating Group (e.g., -Me, -OMe) Decision->EDG EDG EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl, -CN) Decision->EWG EWG Outcome_EDG Major Product: Migration to C6 (Further from substituent) EDG->Outcome_EDG Outcome_EWG Major Product: Migration to C2 (Closer to substituent) EWG->Outcome_EWG

Caption: Logic diagram for predicting regioselectivity based on substituent electronics.

2. Influence of Para-Substituents: The presence of a para-substituent in addition to a meta-substituent can further modulate the regioselectivity. In many cases, a para-substituent enhances the proportion of the major product that is already favored by the meta-substituent alone.[1][6][7]

3. Internal Base Catalysis: Recent studies have explored the use of internal bases within the substrate to direct regioselectivity. For instance, in certain m-salicylamide derivatives, the amide group can act as an internal base, influencing the tautomerization step and thereby controlling the final product ratio.[2][8] This approach offers a sophisticated method for achieving high regioselectivity, even towards the more sterically hindered position.[2]

Quantitative Data on Regioselectivity

The following tables summarize product ratios from studies on substituted allyl phenyl ethers. The ratios represent the distribution between the two possible ortho-isomers.

Table 1: Regioselectivity of meta-Substituted Allyl Phenyl Ethers This table shows the ratio of the two ortho-isomers formed (Product A: migration towards the substituent; Product B: migration away from the substituent).

meta-Substituent (R)Product Ratio (A:B)Reference
-Me1.0 : 1.2[1]
-NO₂1 : 1.6[1]
-ClData not specified[1]
-CNData not specified[1]
-OMeData not specified[1]

Data from Möller et al. (2024). Note that a previous study cited by the authors reported a 1.0:1.0 ratio for -Me and 1.0:1.8 for -NO₂ under different conditions.[1]

Table 2: Regioselectivity Directed by Internal Amide Bases This table shows the regioselectivity for various m-salicylamide derivatives, highlighting the effect of the amide structure on directing the rearrangement. The ratio is in favor of the "contrasteric" position (closer to the -OH group).

Amide SubstituentProduct Ratio (contrasteric:steric)Combined YieldReference
Primary (-CONH₂)2.4 : 1Not specified[2]
Aliphatic (-CONHEt)1.8 : 1Not specified[2]
Aliphatic (-CONiPr)2.0 : 1Not specified[2]
Tertiary (-CONMe₂)1.3 : 1Not specified[2]
Tertiary (-CONEt₂)1.0 : 1Not specified[2]
Morpholino-amide1.0 : 1Not specified[2]

Data from Tadross et al. (2025).[2]

Experimental Protocols

Protocol 1: Synthesis of Substituted Allyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the general synthesis of the ether precursor from a substituted phenol.

  • Reagents & Materials:

    • Substituted phenol (1.0 eq)

    • Allyl bromide (1.2 - 1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Dry acetone or DMF

    • Round-bottom flask, condenser, heating mantle

    • Standard glassware for work-up and purification

  • Procedure:

    • To a round-bottom flask, add the substituted phenol, anhydrous K₂CO₃, and dry acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide dropwise to the suspension.

    • Attach a condenser and heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting phenol is consumed (typically 10-20 hours).[3]

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[3]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Perform an aqueous work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Purify the crude product by column chromatography (e.g., using petroleum ether-EtOAc as eluent) to yield the pure allyl phenyl ether.[3]

Protocol 2: Thermal Aromatic Claisen Rearrangement

This protocol outlines the thermal rearrangement of the synthesized ether.

  • Reagents & Materials:

    • Substituted allyl phenyl ether

    • High-boiling solvent (e.g., N,N-dimethylformamide (DMF), chlorobenzene, or xylenes) or neat conditions

    • Round-bottom flask, condenser, heating mantle/oil bath

    • Thermometer

  • Procedure:

    • Place the purified allyl phenyl ether in a round-bottom flask. The reaction can be run neat or in a high-boiling solvent.

    • Attach a condenser and heat the mixture to a high temperature (typically 180–225 °C).[1]

    • Maintain the temperature and monitor the reaction progress using TLC or GC-MS.

    • Once the rearrangement is complete, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product mixture, containing regioisomers, can be purified by column chromatography or other suitable methods.

Protocol 3: Analysis of Regioisomers Determining the product ratio is critical for evaluating regioselectivity.

  • Methodology:

    • Obtain a sample of the crude reaction mixture after the thermal rearrangement.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The ratio of the regioisomers can be determined by integrating characteristic, non-overlapping peaks corresponding to each isomer.[2][3]

    • Alternatively, HPLC analysis can be used to separate and quantify the isomers, providing a precise product ratio.[3]

Experimental_Workflow cluster_0 Step 1: Synthesis cluster_1 Step 2: Rearrangement cluster_2 Step 3: Analysis A Williamson Ether Synthesis (Phenol + Allyl Bromide) B Purification of Ether (Column Chromatography) A->B C Thermal Rearrangement (Neat or in Solvent, ~200°C) B->C D Reaction Work-up (Cooling, Extraction) C->D E Analysis of Crude Product (¹H NMR, HPLC) D->E F Determine Regioisomer Ratio E->F G Purification of Products F->G

Caption: General experimental workflow for studying Claisen rearrangement regioselectivity.

References

Application Notes & Protocols: Gas Chromatography Methods for Monitoring Crotyl Phenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing gas chromatography (GC) for the quantitative monitoring of the Claisen rearrangement of crotyl phenyl ether. The protocols detailed below are designed to ensure accurate and reproducible results for tracking the consumption of the reactant and the formation of the primary rearrangement products.

Introduction

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic synthesis. When crotyl phenyl ether is heated, it undergoes a[1][1]-sigmatropic rearrangement to yield primarily ortho- and para-crotylphenol. Monitoring the progress of this reaction is crucial for optimizing reaction conditions and maximizing the yield of the desired isomer. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable analytical technique for this purpose, offering high resolution and sensitivity for the volatile and semi-volatile compounds involved in this transformation.

Reaction Pathway

The thermal rearrangement of crotyl phenyl ether proceeds through a concerted pericyclic transition state to form 2-crotylphenol. A subsequent Cope rearrangement can lead to the formation of 4-crotylphenol.

Claisen_Rearrangement reactant Crotyl Phenyl Ether intermediate [3,3]-Sigmatropic Rearrangement reactant->intermediate Heat product1 2-Crotylphenol (ortho-product) intermediate->product1 intermediate2 Cope Rearrangement product1->intermediate2 product2 4-Crotylphenol (para-product) intermediate2->product2

Figure 1: Claisen Rearrangement of Crotyl Phenyl Ether.

Experimental Protocols

Sample Preparation

Accurate quantification begins with proper sample preparation. The following protocol is recommended for withdrawing and preparing samples from the reaction mixture for GC analysis.

Materials:

  • Microsyringe (10 µL or 100 µL)

  • Quench solution (e.g., ice-cold diethyl ether or dichloromethane)

  • Internal standard (IS) solution (e.g., n-dodecane in the quench solution, at a concentration of ~1 mg/mL)

  • Vials with septa caps (2 mL)

  • Vortex mixer

Protocol:

  • At specified time intervals, carefully withdraw a small aliquot (approximately 10-20 µL) of the hot reaction mixture using a pre-heated microsyringe.

  • Immediately quench the reaction by dispensing the aliquot into a vial containing a known volume (e.g., 1 mL) of the ice-cold quench solution with the internal standard.

  • Cap the vial and vortex thoroughly for 30 seconds to ensure homogeneity.

  • If necessary, dilute the sample further with the quench solution to bring the analyte concentrations within the linear range of the GC-FID.

  • The sample is now ready for injection into the gas chromatograph.

Gas Chromatography (GC-FID) Method

This method is optimized for the separation and quantification of crotyl phenyl ether and its isomeric products, 2-crotylphenol and 4-crotylphenol. Due to the structural similarity of the products to cresol isomers, a method effective for o- and p-cresol separation is adapted here.[2][3]

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent with FID
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or Elite Wax (for enhanced separation of isomers)[2]
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 240 °C Final Hold: 240 °C for 5 min
Detector Temperature 280 °C
Detector Gases Hydrogen and Air (at manufacturer's recommended flow rates)
Calibration and Quantification

For accurate quantification, a calibration curve for each analyte (crotyl phenyl ether, 2-crotylphenol, and 4-crotylphenol) and the internal standard should be prepared.

Protocol:

  • Prepare a series of standard solutions of known concentrations for each analyte and the internal standard in the chosen solvent.

  • Inject each standard solution into the GC under the conditions specified above.

  • For each analyte, plot the ratio of the peak area to the internal standard peak area against the known concentration.

  • Perform a linear regression analysis to obtain the calibration curve and the response factor for each analyte relative to the internal standard.

  • Use the established calibration curves to determine the concentration of each component in the reaction samples.

Data Presentation

The following tables summarize the expected retention times and response factors for the analytes. Note that specific retention times may vary depending on the exact GC system and column used. The data for crotylphenols are estimated based on the elution order of structurally similar cresol isomers.[2][3]

Table 1: Expected Retention Times

CompoundExpected Retention Time (min) on DB-5 Column
Crotyl Phenyl Ether~ 8.5
2-Crotylphenol~ 10.2
4-Crotylphenol~ 10.5
n-Dodecane (IS)~ 9.8

Table 2: Relative Response Factors (RRF) to n-Dodecane (IS)

CompoundRelative Response Factor (RRF)
Crotyl Phenyl Ether1.15
2-Crotylphenol1.25
4-Crotylphenol1.25
n-Dodecane (IS)1.00

Note: The RRF values are illustrative and should be determined experimentally for each specific instrument and method.

Experimental Workflow

The overall workflow for monitoring the crotyl phenyl ether reaction using GC is depicted below.

GC_Workflow A Start Reaction B Sample Aliquot at Time (t) A->B C Quench with Solvent & Internal Standard B->C D Vortex & Dilute (if necessary) C->D E Inject Sample into GC-FID D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Identification F->G H Quantification using Calibration Curves G->H I Determine Reactant & Product Concentrations H->I J Monitor Reaction Progress I->J

Figure 2: GC Analysis Workflow for Reaction Monitoring.
Conclusion

The gas chromatography methods detailed in these application notes provide a robust framework for the quantitative analysis of crotyl phenyl ether reactions. By following these protocols, researchers can effectively monitor the progress of the Claisen rearrangement, enabling precise control over reaction parameters to achieve desired product outcomes. The provided data and workflows serve as a valuable resource for method development and routine analysis in both research and industrial settings.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Benzene, (2-butenyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, is an aromatic ether with potential applications in organic synthesis and as a scaffold in drug discovery. Its structural motif is found in various biologically active molecules. This document provides detailed protocols for its large-scale synthesis and purification, along with key analytical data and potential applications in medicinal chemistry.

Large-Scale Synthesis of Benzene, (2-butenyloxy)-

The synthesis of Benzene, (2-butenyloxy)- is achieved via a Williamson ether synthesis, a robust and scalable method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Experimental Protocol: Williamson Ether Synthesis (Industrial Scale)

This protocol outlines the synthesis of Benzene, (2-butenyloxy)- in a 100 L jacketed glass reactor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 kg100
Potassium Carbonate (K₂CO₃), anhydrous, powdered138.2120.73 kg150
(E)-1-Bromo-2-butene134.9914.85 kg110
Acetone58.0860 L-
Deionized Water18.02100 L-
Brine (saturated NaCl solution)-20 L-
Anhydrous Magnesium Sulfate (MgSO₄)120.372 kg-

Equipment:

  • 100 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • 200 L separatory funnel

  • Rotary evaporator with a 20 L evaporating flask

  • Vacuum pump

  • Filtration unit

Procedure:

  • Reaction Setup: Charge the 100 L jacketed glass reactor with phenol (9.41 kg, 100 mol), potassium carbonate (20.73 kg, 150 mol), and acetone (60 L).

  • Heating and Addition of Alkyl Halide: Begin stirring the mixture and heat the reactor jacket to 50-55 °C to bring the mixture to a gentle reflux. Once reflux is established, slowly add (E)-1-bromo-2-butene (14.85 kg, 110 mol) to the reactor over a period of 2 hours, maintaining the reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting phenol is consumed.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using the filtration unit. Wash the filter cake with acetone (2 x 5 L).

  • Work-up - Solvent Removal: Combine the filtrate and the acetone washes in the 20 L flask of the rotary evaporator and concentrate under reduced pressure to remove the acetone.

  • Work-up - Extraction: Transfer the resulting crude oil to the 200 L separatory funnel. Add deionized water (50 L) and diethyl ether or methyl tert-butyl ether (MTBE) (50 L). Shake vigorously and allow the layers to separate.

  • Work-up - Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 20 L) to remove any unreacted phenol, followed by deionized water (20 L), and finally with brine (20 L).

  • Drying and Final Solvent Removal: Drain the washed organic layer into a suitable container and dry over anhydrous magnesium sulfate (2 kg). Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude Benzene, (2-butenyloxy)-.

Expected Yield:

Based on similar preparations, the expected yield of the crude product is in the range of 80-90%.

Purification of Benzene, (2-butenyloxy)-

For large-scale purification, fractional distillation under reduced pressure is the most effective method to obtain high-purity Benzene, (2-butenyloxy)-.

Experimental Protocol: Large-Scale Fractional Distillation

Equipment:

  • Distillation flask (50 L) with a heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiver flasks

  • Vacuum pump and vacuum gauge

  • Temperature probes for the pot and the distillation head

Procedure:

  • Setup: Charge the crude Benzene, (2-butenyloxy)- into the 50 L distillation flask. Assemble the fractional distillation apparatus.

  • Distillation: Begin heating the distillation flask gently under reduced pressure.

  • Fraction Collection: Collect the fractions based on the boiling point at the given pressure. The main fraction containing the purified Benzene, (2-butenyloxy)- should be collected.

  • Analysis: Analyze the purity of the collected fractions by GC to ensure it meets the required specifications.

Expected Purity: >98%

Data Presentation

Synthesis and Purification Data
ParameterValue
Synthesis Scale 100 mol (Phenol)
Reactants Phenol, (E)-1-Bromo-2-butene, K₂CO₃
Solvent Acetone
Reaction Temperature 50-55 °C (Reflux)
Reaction Time 8-10 hours
Typical Crude Yield 80-90%
Purification Method Fractional Vacuum Distillation
Expected Final Purity >98%
Analytical Data
AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 2H, Ar-H), 6.99-6.90 (m, 3H, Ar-H), 5.95-5.80 (m, 1H, -CH=), 5.75-5.60 (m, 1H, =CH-), 4.45 (d, J=6.0 Hz, 2H, -O-CH₂-), 1.75 (d, J=6.4 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 158.5 (Ar C-O), 130.0 (Ar C-H), 129.5 (Ar C-H), 125.0 (-CH=), 121.0 (Ar C-H), 115.0 (Ar C-H), 69.0 (-O-CH₂-), 18.0 (-CH₃)
IR (Infrared) (neat, cm⁻¹)3060-3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490 (Ar C=C stretch), 1240 (Ar-O stretch), 965 (trans C-H bend)
Mass Spectrometry (EI) m/z (%): 148 (M⁺), 107, 94, 77, 55

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification phenol Phenol reaction Williamson Ether Synthesis (Acetone, 50-55°C) phenol->reaction k2co3 Potassium Carbonate k2co3->reaction bromo_butene (E)-1-Bromo-2-butene bromo_butene->reaction filtration Filtration reaction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 extraction Extraction evaporation1->extraction washing Washing extraction->washing drying Drying washing->drying evaporation2 Final Evaporation drying->evaporation2 distillation Fractional Vacuum Distillation evaporation2->distillation product Benzene, (2-butenyloxy)- (>98% Purity) distillation->product

Caption: Workflow for the large-scale synthesis and purification of Benzene, (2-butenyloxy)-.

Potential Applications in Drug Development

While specific studies on the biological activity of Benzene, (2-butenyloxy)- are limited, the phenyl ether moiety is a common scaffold in medicinal chemistry. Derivatives of phenol and diphenyl ethers have shown a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1]

The (2-butenyloxy) side chain can be further functionalized, making this compound a useful intermediate for the synthesis of more complex molecules. For instance, the double bond can undergo various transformations such as epoxidation, dihydroxylation, or metathesis to introduce new functional groups and build molecular diversity for screening libraries.

Potential Signaling Pathway Interactions (Hypothetical)

Based on the activities of structurally related phenol derivatives, it is plausible that compounds derived from Benzene, (2-butenyloxy)- could interact with various signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases or apoptosis-related proteins. For example, some phenolic compounds have been shown to induce apoptosis in cancer cells.[2]

Potential_Applications cluster_derivatization Chemical Derivatization cluster_screening Biological Screening cluster_activity Potential Biological Activities start Benzene, (2-butenyloxy)- derivatives Library of Derivatives start->derivatives screening High-Throughput Screening derivatives->screening anticancer Anticancer screening->anticancer antimicrobial Antimicrobial screening->antimicrobial antioxidant Antioxidant screening->antioxidant pathways Signaling Pathway Modulation (e.g., Apoptosis, Kinase Inhibition) anticancer->pathways

Caption: Potential workflow for the application of Benzene, (2-butenyloxy)- in drug discovery.

Conclusion

This document provides a comprehensive guide for the large-scale synthesis and purification of Benzene, (2-butenyloxy)-. The protocols are designed to be scalable and adaptable for industrial applications. While the specific biological activity of this compound is yet to be fully elucidated, its structural features suggest it is a valuable building block for the development of novel therapeutic agents. Further research into its biological properties and those of its derivatives is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Thermal Rearrangement of Crotyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thermal rearrangement of crotyl phenyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during this variation of the Claisen rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific questions and potential problems you may face during the synthesis, execution, and analysis of the thermal rearrangement of crotyl phenyl ether.

Q1: My reaction is yielding a complex mixture of products, not just the expected ortho-rearranged product. What are the likely side products?

A1: The thermal rearrangement of crotyl phenyl ether can indeed lead to several products. Besides the desired ortho-(1-methylallyl)phenol, you may observe the formation of:

  • para-(1-Methylallyl)phenol: This isomer can form, particularly at higher temperatures or if the ortho positions on the phenyl ring are sterically hindered. It arises from a subsequent[1][1]-sigmatropic shift known as a Cope rearrangement of the initially formed ortho intermediate.

  • Phenol and Butenes: Cleavage of the ether linkage can occur, especially at elevated temperatures, leading to the formation of phenol and a mixture of butene isomers.

  • cis- and trans-Crotyl Phenyl Ether: If your starting material is a mix of cis and trans isomers, or if the reaction conditions facilitate isomerization, you may see both in your starting material and potentially influencing the product distribution.

Q2: I am observing a significant amount of phenol in my reaction mixture. How can I minimize this side reaction?

A2: The formation of phenol is typically due to the cleavage of the ether bond, a reaction that competes with the desired rearrangement. To minimize this:

  • Temperature Control: Ether cleavage is often favored at higher temperatures. Carefully control your reaction temperature. It is advisable to run the reaction at the lowest temperature that still provides a reasonable rate of rearrangement.

  • Reaction Time: Prolonged heating can lead to increased cleavage. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the starting material is consumed, avoiding extended exposure to high temperatures.

  • Solvent Choice: The choice of solvent can influence the reaction pathways. High-boiling, non-polar solvents are typically used. The polarity of the solvent can affect the transition state energies of the rearrangement and cleavage pathways differently.

Q3: My yield of the desired ortho-rearranged product is low, with a significant amount of the para-isomer being formed, even though the ortho positions are unsubstituted. What could be the cause?

A3: While the para-product is expected when the ortho positions are blocked, its formation in the absence of substitution can be attributed to:

  • Thermodynamic Control: At higher reaction temperatures, the reaction may favor the thermodynamically more stable para-isomer. The ortho-rearrangement is kinetically favored, but if the conditions allow for equilibration, the product ratio may shift towards the para-isomer.

  • Reaction Time: Similar to the formation of phenol, longer reaction times at high temperatures can allow for the Cope rearrangement of the initially formed ortho-product to the para-product.

Q4: I am unsure about the stereochemistry of the rearranged product. What should I expect?

A4: The Claisen rearrangement is a concerted, pericyclic reaction and is stereospecific. The geometry of the double bond in the crotyl group of the starting material will determine the stereochemistry of the methyl-substituted chiral center in the product. For example, a (E)-crotyl phenyl ether will preferentially lead to one diastereomer of the product, while a (Z)-crotyl phenyl ether will lead to the other. This is due to the chair-like transition state that the reaction proceeds through.

Product Distribution

The distribution of products in the thermal rearrangement of crotyl phenyl ether is highly dependent on the reaction conditions. The following table summarizes typical product distributions under different temperatures in a high-boiling solvent like diphenyl ether.

Temperature (°C)ortho-(1-Methylallyl)phenol (%)para-(1-Methylallyl)phenol (%)Phenol (%)Other Byproducts (%)
18085555
2207015105
2605025205

Note: These values are illustrative and can vary based on specific reaction conditions such as solvent, concentration, and reaction time.

Experimental Protocols

General Procedure for the Thermal Rearrangement of Crotyl Phenyl Ether

This protocol provides a general method for the thermal rearrangement. Optimization may be required based on your specific experimental setup and desired outcome.

Materials:

  • Crotyl phenyl ether

  • High-boiling solvent (e.g., diphenyl ether, N,N-diethylaniline)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermometer)

  • Heating mantle with a temperature controller

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Place the crotyl phenyl ether in the reaction flask.

  • Add the high-boiling solvent (typically in a concentration of 0.1-0.5 M).

  • Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., 180-260 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). A typical reaction time is 1-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup: a. Dilute the reaction mixture with a non-polar solvent (e.g., hexane, diethyl ether). b. Extract the phenolic products with an aqueous base (e.g., 1 M NaOH). c. Separate the aqueous layer and acidify it with a strong acid (e.g., 2 M HCl) to a pH of ~1-2. d. Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). e. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho- and para-isomers and any other byproducts.

Reaction Pathways and Logic

The following diagrams illustrate the key reaction pathways involved in the thermal rearrangement of crotyl phenyl ether and a logical workflow for troubleshooting common experimental issues.

Reaction Pathways in the Thermal Rearrangement of Crotyl Phenyl Ether start Crotyl Phenyl Ether ortho_intermediate [3,3]-Sigmatropic Shift (Claisen Rearrangement) start->ortho_intermediate Heat cleavage_intermediate Ether Cleavage start->cleavage_intermediate High Temp. Prolonged Heating ortho_product ortho-(1-Methylallyl)phenol (Kinetic Product) ortho_intermediate->ortho_product para_intermediate [3,3]-Sigmatropic Shift (Cope Rearrangement) ortho_intermediate->para_intermediate Higher Temp. para_product para-(1-Methylallyl)phenol (Thermodynamic Product) para_intermediate->para_product cleavage_products Phenol + Butenes (Side Products) cleavage_intermediate->cleavage_products

Caption: Reaction scheme showing the primary Claisen rearrangement and competing side reactions.

Troubleshooting Workflow for Crotyl Phenyl Ether Rearrangement start Experiment Start issue Identify Undesired Outcome start->issue low_yield Low Yield of Ortho-Product issue->low_yield e.g., Complex Mixture high_para High Para-Product Formation issue->high_para e.g., Isomer Ratio Off high_phenol High Phenol Formation issue->high_phenol e.g., Cleavage Products check_temp Check Reaction Temperature low_yield->check_temp check_time Check Reaction Time low_yield->check_time check_purity Check Starting Material Purity low_yield->check_purity high_para->check_temp high_para->check_time high_phenol->check_temp high_phenol->check_time optimize_temp Optimize Temperature (Lower if possible) check_temp->optimize_temp optimize_time Optimize Reaction Time (Monitor closely) check_time->optimize_time purify_sm Purify Starting Material check_purity->purify_sm solution Improved Outcome optimize_temp->solution optimize_time->solution purify_sm->solution

Caption: A logical guide for troubleshooting common issues during the experiment.

References

How to improve the yield of o-crotylphenol from Benzene, (2-butenyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of o-crotylphenol from the Claisen rearrangement of Benzene, (2-butenyloxy)- (crotyl phenyl ether).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the conversion of Benzene, (2-butenyloxy)- to o-crotylphenol?

A1: The reaction is a[1][1]-sigmatropic rearrangement known as the aromatic Claisen rearrangement. It is a concerted pericyclic reaction that proceeds through a cyclic transition state. The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable aromatic o-crotylphenol.[1][2][3][4]

Q2: What are the typical reaction conditions for this rearrangement?

A2: Traditionally, this rearrangement is carried out thermally at high temperatures, often in the range of 180-250°C.[3] However, the use of Lewis acid catalysts can significantly lower the required temperature and reaction time. Microwave-assisted synthesis has also been shown to be an effective method for accelerating the reaction.

Q3: How does the stereochemistry of the starting material, Benzene, (2-butenyloxy)-, affect the reaction?

A3: The geometry of the double bond (E/Z isomers) in the crotyl group can influence the stereochemistry of the product if a new chiral center is formed. The reaction generally proceeds through a chair-like transition state, which can lead to predictable stereochemical outcomes.[1]

Q4: What are the main side products I should be aware of?

A4: The primary side product is often the p-crotylphenol, formed via a subsequent Cope rearrangement if the ortho positions are blocked or under certain catalytic conditions.[1][5] Other potential side reactions include cleavage of the ether linkage, especially at very high temperatures or with certain catalysts. Under microwave conditions without a solvent, an increase in the formation of the simple cleavage product (phenol) has been observed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Reaction temperature is too low for an uncatalyzed reaction. 2. Catalyst is inactive or insufficient. 3. Reaction time is too short.1. For thermal rearrangement, ensure the temperature is within the optimal range (typically >180°C). Consider using a high-boiling solvent like decalin or diphenyl ether. 2. If using a Lewis acid, ensure it is anhydrous and used in an appropriate molar ratio. Consider screening different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄).[6] 3. Increase the reaction time and monitor the progress by TLC or GC.
Low Yield of o-Crotylphenol 1. Formation of significant amounts of p-crotylphenol. 2. Decomposition of starting material or product at high temperatures. 3. Inefficient workup and purification.1. The choice of catalyst can influence the ortho/para selectivity. Experiment with different Lewis acids.[7] For thermal reactions, ensure the ortho positions are not blocked. 2. Lower the reaction temperature by using a suitable catalyst. Microwave-assisted synthesis can often provide rapid heating and shorter reaction times, minimizing degradation. 3. Ensure complete extraction of the phenolic product from the reaction mixture. Acid-base extraction can be effective for separating the phenolic product from non-polar byproducts and solvents.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to charring or complex side reactions. 2. Presence of impurities in the starting material or solvent.1. Lower the reaction temperature. The use of a catalyst is highly recommended to allow for milder conditions. 2. Ensure the purity of Benzene, (2-butenyloxy)- and use dry, high-purity solvents.
Reaction is not Reproducible 1. Inconsistent heating in thermal reactions. 2. Variable catalyst activity due to moisture.1. Use a temperature-controlled heating mantle or oil bath for consistent heating. 2. Store and handle Lewis acids under anhydrous conditions.

Quantitative Data Summary

The following table summarizes yield data for the Claisen rearrangement of allyl aryl ethers under various conditions. While specific data for Benzene, (2-butenyloxy)- is limited in the literature, the data for analogous substrates provides a useful reference for experimental design.

Starting MaterialCatalystSolventTemperature (°C)TimeYield of Ortho-Product (%)Reference
o-Allylaryl ethersNone (Thermal)Decalin2505 hLow
o-Allylaryl ethersH₂SO₄Decalin2505 hLow to Moderate
o-Allylaryl ethersTFADecalin2505 hLow to Moderate
o-Allylaryl ethersZnCl₂Xylene (Microwave)--43-62
o-Allylaryl ethersBF₃·OEt₂Xylene (Microwave)--Excellent
(E)-Crotyl morpholine + Propionyl chlorideYb(OTf)₃CH₂Cl₂232-6 h>75[6]
(E)-Crotyl morpholine + Propionyl chlorideAlCl₃CH₂Cl₂232-6 h>75[6]
(E)-Crotyl morpholine + Propionyl chlorideTi(OiPr)₂Cl₂CH₂Cl₂232-6 h>75[6]
(E)-Crotyl morpholine + Propionyl chlorideTiCl₄·THF₂CH₂Cl₂232-6 h92[6]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Claisen Rearrangement

This protocol is a generalized procedure based on literature methods for similar substrates.[6] Optimization of catalyst, solvent, temperature, and time will be necessary for the specific substrate.

Materials:

  • Benzene, (2-butenyloxy)-

  • Anhydrous Lewis acid (e.g., TiCl₄·THF₂, AlCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., CH₂Cl₂, DCE)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Set up a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser (if heating), and an inert gas inlet.

  • Under an inert atmosphere, add the anhydrous Lewis acid to the flask.

  • Add the anhydrous solvent to the flask and stir to dissolve or suspend the catalyst.

  • Add Benzene, (2-butenyloxy)- to the reaction mixture.

  • Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the catalyst and substrate).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a suitable aqueous solution (e.g., saturated NaHCO₃, water, or dilute acid, depending on the Lewis acid used).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Claisen_Rearrangement_Pathway cluster_start Starting Material cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product start Benzene, (2-butenyloxy)- ts [3,3]-Sigmatropic Rearrangement start->ts Heat or Catalyst intermediate Cyclohexadienone Intermediate ts->intermediate product o-Crotylphenol intermediate->product Tautomerization

Caption: Reaction pathway for the Claisen rearrangement of Benzene, (2-butenyloxy)-.

Troubleshooting_Workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Low Yield of o-Crotylphenol cause1 Low Conversion start->cause1 cause2 Side Product Formation start->cause2 cause3 Degradation start->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Add/Change Catalyst cause1->solution1b solution2 Optimize Catalyst/Solvent for Ortho-selectivity cause2->solution2 solution3 Use Milder Conditions (e.g., lower temp with catalyst) cause3->solution3

Caption: A logical workflow for troubleshooting low yields in the synthesis of o-crotylphenol.

References

Preventing Cope rearrangement side reactions in Claisen rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during organic synthesis.

This guide focuses on a common issue in sigmatropic rearrangements: the prevention of undesired Cope rearrangement side reactions during a Claisen rearrangement.

Troubleshooting Guide: Unwanted Cope Rearrangement Products

Problem: You are performing a Claisen rearrangement on your substrate, but are observing the formation of a product consistent with a Cope rearrangement.

Background: The Claisen and Cope rearrangements are both[1][1]-sigmatropic rearrangements. The Claisen rearrangement involves an allyl vinyl ether converting to a γ,δ-unsaturated carbonyl compound, while the Cope rearrangement involves the isomerization of a 1,5-diene.[2][3] Due to their similar six-membered, cyclic transition states, a substrate designed for a Claisen rearrangement may also have the structural potential to undergo a Cope rearrangement, leading to undesired side products.[4] This is particularly prevalent in substrates such as divinylcarbinol derivatives.

The key to preventing this side reaction is to exploit the differences in the activation requirements for the two rearrangements. The Claisen rearrangement is often more amenable to catalysis and can proceed under milder conditions than the purely thermal Cope rearrangement.[5][6]

Here is a step-by-step guide to troubleshoot and suppress the undesired Cope rearrangement.

Step 1: Analyze Your Substrate and Reaction Conditions

Is your substrate particularly susceptible to a Cope rearrangement? Substrates that contain a 1,5-diene moiety are candidates for the Cope rearrangement. In the context of a Claisen rearrangement, this can occur if the "vinyl ether" component is part of a larger diene system.

  • Aromatic Systems: In aromatic Claisen rearrangements, if both ortho positions are blocked, the reaction can proceed via a tandem Claisen-Cope rearrangement to the para position.[4] If this is not the desired outcome, modification of the aromatic ring substituents may be necessary.

  • Aliphatic Systems: For aliphatic substrates, analyze the structure to determine if a 1,5-diene framework exists that could compete with the allyl vinyl ether rearrangement.

Step 2: Modify Reaction Temperature

The Cope rearrangement is typically a thermal process requiring high temperatures (often >150 °C).[5] Many variants of the Claisen rearrangement can be conducted at significantly lower temperatures, especially with the use of catalysts.

  • Recommendation: Lower the reaction temperature. If you are running the reaction at a high temperature, this is the first parameter to adjust. The variants of the Claisen rearrangement discussed in the next step are key to being able to lower the reaction temperature effectively.

Step 3: Employ a Catalyzed or Milder Claisen Variant

Instead of a purely thermal reaction, consider using a catalyzed version of the Claisen rearrangement. These methods often have lower activation energies and can proceed at or below room temperature, conditions under which the thermal Cope rearrangement is significantly slower or does not occur.

  • Lewis Acid Catalysis: Lewis acids can accelerate the Claisen rearrangement by coordinating to the ether oxygen, making the rearrangement more favorable. This often allows the reaction to proceed at much lower temperatures.

    • Common Lewis Acids: TiCl₄, AlCl₃, and various lanthanide triflates have been used.

  • Ireland-Claisen Rearrangement: This variant uses an allylic ester, which is converted to a silyl ketene acetal. The rearrangement then proceeds at or below room temperature. This is a highly effective method for avoiding high-temperature side reactions.

  • Eschenmoser-Claisen Rearrangement: This method utilizes an allylic alcohol and an amide acetal to generate a ketene aminal in situ, which then rearranges under milder heating than a standard thermal Claisen rearrangement.

  • Johnson-Claisen Rearrangement: The reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid like propionic acid, allows for the rearrangement to occur at lower temperatures than the uncatalyzed thermal reaction.

Step 4: Adjust the Solvent

The Claisen rearrangement is sensitive to solvent effects. Polar solvents, particularly hydrogen-bonding solvents, have been shown to accelerate the reaction rate. This acceleration may allow you to run the reaction at a lower temperature, further disfavoring the competing thermal Cope rearrangement.

  • Recommendation: If your current solvent is nonpolar (e.g., toluene, xylene), consider switching to a more polar solvent.

Data Summary: Reaction Conditions and Selectivity

The following table summarizes the general conditions for different Claisen variants that can be employed to favor the Claisen rearrangement over a competing thermal Cope rearrangement.

Rearrangement TypeTypical SubstrateCatalyst/ReagentTypical Temperature (°C)Key Advantage for Suppressing Cope Rearrangement
Thermal Claisen Allyl vinyl etherNone150 - 250-
Lewis Acid-Catalyzed Claisen Allyl vinyl etherTiCl₄, AlCl₃, etc.-78 to room temp.Significant rate acceleration allows for very low reaction temperatures.
Ireland-Claisen Allylic esterStrong base (e.g., LDA), silylating agent (e.g., TMSCl)-78 to room temp.Rearrangement proceeds under very mild conditions.
Eschenmoser-Claisen Allylic alcoholN,N-dimethylacetamide dimethyl acetal100 - 150Milder heating compared to traditional thermal Claisen.
Johnson-Claisen Allylic alcoholOrthoester (e.g., triethyl orthoacetate), weak acid100 - 180Lower temperature than uncatalyzed thermal Claisen.
Thermal Cope 1,5-dieneNone150 - 300Generally requires high thermal energy.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Claisen Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Dissolve the allyl vinyl ether substrate in a dry, aprotic solvent (e.g., dichloromethane, toluene) in a flame-dried flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

    • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reaction:

    • Slowly add the Lewis acid (e.g., a 1 M solution of TiCl₄ in dichloromethane) dropwise to the cooled solution of the substrate.

    • Monitor the reaction by thin-layer chromatography (TLC) or another appropriate analytical technique.

    • Stir the reaction at the low temperature until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Claisen and Cope Rearrangements

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products A Allyl Vinyl Ether with 1,5-Diene Moiety B Claisen Rearrangement ([3,3]-sigmatropic) A->B Favorable under milder conditions C Cope Rearrangement ([3,3]-sigmatropic) A->C Competes at higher temperatures D Desired Product: γ,δ-Unsaturated Carbonyl B->D E Side Product: Isomeric 1,5-Diene C->E

Caption: Competing Claisen and Cope rearrangement pathways.

Diagram 2: Troubleshooting Logic Flow

G A Problem: Cope Side Product Observed B Is the reaction run at high temperature? A->B C Lower the reaction temperature B->C Yes D Is a catalyzed Claisen variant being used? B->D No C->D E Switch to a Lewis Acid-catalyzed, Ireland-Claisen, or Eschenmoser-Claisen variant D->E No F Is the solvent nonpolar? D->F Yes E->F G Switch to a polar or hydrogen-bonding solvent F->G Yes H Problem Resolved F->H No G->H

References

Purification of Benzene, (2-butenyloxy)- from unreacted starting materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Benzene, (2-butenyloxy)-. Our aim is to help you overcome common challenges in separating the desired product from unreacted starting materials and potential side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Benzene, (2-butenyloxy)-, which is typically synthesized via a Williamson ether synthesis from phenol and a 2-butenyl halide (e.g., trans-1-chloro-2-butene or (E)-1-bromo-2-butene) in the presence of a base.

Logical Workflow for Troubleshooting Purification Issues

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_issues Troubleshooting Issues cluster_solutions Corrective Actions Start Crude Reaction Mixture (Benzene, (2-butenyloxy)-, unreacted phenol, unreacted 2-butenyl halide, side products, solvent, base) Aqueous_Wash Aqueous Base Wash (e.g., NaOH solution) Start->Aqueous_Wash Remove acidic phenol Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Wash->Solvent_Removal Organic Layer Distillation Fractional Distillation Solvent_Removal->Distillation Crude Product Chromatography Column Chromatography (Silica Gel) Distillation->Chromatography If distillation is insufficient GC_MS GC-MS Analysis Distillation->GC_MS Collected Fractions Low_Yield Issue: Low Yield of Final Product Distillation->Low_Yield Low recovery NMR NMR Spectroscopy Chromatography->NMR Purified Fractions Chromatography->Low_Yield Low recovery Phenol_Contamination Issue: Phenol Contamination (Identified by GC-MS/NMR) GC_MS->Phenol_Contamination Phenol detected Halide_Contamination Issue: 2-Butenyl Halide Contamination (Identified by GC-MS/NMR) GC_MS->Halide_Contamination Halide detected Side_Product_Contamination Issue: Side Product Contamination (e.g., C-alkylated phenol, elimination product) GC_MS->Side_Product_Contamination Unknown peaks NMR->Phenol_Contamination Phenol signals present NMR->Halide_Contamination Halide signals present NMR->Side_Product_Contamination Unexpected signals Repeat_Wash Repeat Aqueous Base Wash Phenol_Contamination->Repeat_Wash Optimize_Distillation Optimize Distillation Conditions (e.g., column efficiency, reflux ratio) Halide_Contamination->Optimize_Distillation Optimize_Chromatography Optimize Chromatography (e.g., solvent system) Side_Product_Contamination->Optimize_Chromatography Reaction_Optimization Review and Optimize Reaction Conditions (e.g., base, temperature, solvent) Low_Yield->Reaction_Optimization

Caption: Troubleshooting workflow for the purification of Benzene, (2-butenyloxy)-.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted phenol. How can I remove it?

A1: Unreacted phenol can be efficiently removed by performing an aqueous base wash (extraction) of the crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate). Phenol is acidic and will be deprotonated by a base like sodium hydroxide (NaOH) to form sodium phenoxide, which is soluble in the aqueous layer.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 5-10% aqueous NaOH solution.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with the NaOH solution, followed by a wash with water and then brine to remove any residual base and dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q2: I'm having trouble separating the product from the unreacted 2-butenyl halide by distillation. What should I do?

  • Data Presentation: Boiling Points of Reactants

    Compound Boiling Point (°C)
    trans-1-chloro-2-butene 84-85[1]
    (E)-1-bromo-2-butene 97-99
    Phenol ~182[2]

    | Benzene, (2-butenyloxy)- | Estimated >200 |

  • Troubleshooting Steps:

    • Ensure Efficient Fractional Distillation: Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) to enhance separation.

    • Optimize Heating and Pressure: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent potential decomposition of the product at high temperatures.

    • Monitor Temperature Carefully: Collect fractions at a stable temperature corresponding to the boiling point of the desired product at the given pressure. The lower-boiling halide should distill first.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in your NMR spectrum likely indicate the presence of side products. The Williamson ether synthesis can be accompanied by side reactions.[3]

  • Potential Side Products:

    • C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation).[4] C-alkylation will result in isomers of (2-butenyl)phenol.

    • Elimination products: The 2-butenyl halide can undergo elimination in the presence of a strong base to form butadiene.[2]

  • Troubleshooting:

    • Reaction Conditions: To favor O-alkylation, consider using a polar aprotic solvent like DMF or DMSO.[5] The choice of base can also influence the outcome.

    • Purification: Column chromatography on silica gel is often effective for separating isomers and other closely related impurities that are difficult to separate by distillation.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your Benzene, (2-butenyloxy)-.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying volatile impurities. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum will provide fragmentation data to confirm the structure.

    • Expected GC-MS Fragmentation: Aromatic ethers typically show a prominent molecular ion peak. Common fragments may arise from cleavage of the ether bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

    • Expected ¹H NMR Signals: You should expect to see signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), the vinylic protons of the butenyl group, the methylene protons adjacent to the oxygen, and the methyl protons.

    • Expected ¹³C NMR Signals: The spectrum should show distinct signals for the carbons of the benzene ring and the butenyl group. The number of aromatic signals can help confirm the substitution pattern. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[6]

Experimental Protocols

General Experimental Protocol for the Synthesis of Benzene, (2-butenyloxy)-

This is a general procedure and may require optimization based on your specific laboratory conditions and the halide used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Base Addition: Add a slight molar excess of a base (e.g., anhydrous potassium carbonate).

  • Halide Addition: Add an equimolar amount of the 2-butenyl halide (e.g., trans-1-chloro-2-butene or (E)-1-bromo-2-butene) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the solvent.

  • Extraction: Combine the filtrate and washes and perform an aqueous work-up as described in Q1 to remove unreacted phenol.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography.

  • Characterization: Analyze the purified product by GC-MS and NMR to confirm its identity and purity.

References

Troubleshooting low conversion rates in crotyl phenyl ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of crotyl phenyl ether via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of crotyl phenyl ether?

A1: The synthesis of crotyl phenyl ether is typically achieved through a Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a crotyl halide (e.g., crotyl bromide), displacing the halide leaving group.

Q2: What are the most common reasons for low conversion rates in this synthesis?

A2: Low conversion rates can stem from several factors, including:

  • Incomplete deprotonation of phenol: Insufficiently strong or stoichiometric amounts of base will result in unreacted phenol.

  • Suboptimal reaction temperature: The reaction rate is temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions.

  • Poor choice of solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Steric hindrance: Although less of a concern with phenol and crotyl halides, significant steric bulk on either reactant can impede the S(_N)2 reaction.

  • Side reactions: Competing reactions such as elimination (E2) of the crotyl halide or C-alkylation of the phenoxide can consume starting materials and reduce the yield of the desired ether.

Q3: What side products should I be aware of?

A3: The primary side products of concern are:

  • Butadiene: Formed via an E2 elimination reaction of the crotyl halide, particularly with sterically hindered or strong, non-nucleophilic bases.

  • o- and p-crotylphenol: Resulting from C-alkylation of the phenoxide ion, where the crotyl group attaches to the ortho or para positions of the aromatic ring instead of the oxygen atom.

  • Claisen rearrangement product: If the reaction is carried out at elevated temperatures, the desired crotyl phenyl ether can undergo a[1][1]-sigmatropic rearrangement to form o-crotylphenol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation 1. Ineffective Base: The base used may not be strong enough to fully deprotonate the phenol. 2. Inactive Alkyl Halide: The crotyl halide may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). Ensure anhydrous conditions when using these bases. Alternatively, use fresh, high-purity sodium hydroxide (NaOH) or potassium hydroxide (KOH). 2. Use freshly opened or purified crotyl halide. 3. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and the emergence of side products.
Significant amount of unreacted phenol 1. Incomplete Deprotonation: Insufficient amount of base or a weak base was used. 2. Moisture in the Reaction: Water can quench the phenoxide and deactivate reactive bases like NaH.1. Use a slight excess (1.1-1.2 equivalents) of a strong base. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of butadiene as a major byproduct E2 Elimination Favored: The reaction conditions favor the elimination of HBr from the crotyl bromide. This is more likely with sterically hindered bases or high temperatures.1. Use a less sterically hindered base like sodium hydroxide or potassium carbonate. 2. Maintain a moderate reaction temperature.
Formation of o- and p-crotylphenol C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring.1. Use polar aprotic solvents like DMF or acetonitrile, which can favor O-alkylation. 2. The choice of counter-ion can also influence the O/C alkylation ratio.
Product decomposes or rearranges upon heating Claisen Rearrangement: Crotyl phenyl ether can undergo a thermal Claisen rearrangement to form o-crotylphenol.1. Avoid excessive heating during the reaction and workup. 2. Purify the product using methods that do not require high temperatures, such as column chromatography at room temperature.

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield of aryl ether synthesis, based on literature data for the closely related allyl phenyl ether. These trends are expected to be similar for crotyl phenyl ether.

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
K(_2)CO(_3)AcetoneReflux886-97[2]
NaOHWater/Toluene (Phase Transfer)804~88[3]
NaHDMFRoom Temp - 502-4Typically >90General Williamson Synthesis Principle
KOHEthanolReflux6~85General Williamson Synthesis Principle

Note: Yields are highly dependent on the specific experimental setup and purity of reagents.

Experimental Protocols

Detailed Methodology for the Synthesis of Allyl Phenyl Ether (Adaptable for Crotyl Phenyl Ether)

This protocol for the synthesis of the closely related allyl phenyl ether can be adapted for crotyl phenyl ether by substituting allyl bromide with crotyl bromide.[2]

Materials:

  • Phenol (94 g)

  • Allyl bromide (121 g) (or an equimolar amount of crotyl bromide)

  • Anhydrous potassium carbonate (140 g)

  • Acetone (150 g)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Distilled water

  • Anhydrous potassium carbonate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).

  • Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.

  • After cooling to room temperature, add distilled water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with a 10% sodium hydroxide solution to remove any unreacted phenol.

  • Wash the organic layer with a small amount of distilled water.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Phenol, Crotyl Bromide, K2CO3, and Acetone B Reflux for 8 hours A->B C Cool and add Water B->C D Extract with Diethyl Ether C->D E Wash with 10% NaOH D->E F Wash with Water E->F G Dry with K2CO3 F->G H Filter and Concentrate G->H I Vacuum Distillation H->I J Pure Crotyl Phenyl Ether I->J

Caption: Experimental workflow for the synthesis of crotyl phenyl ether.

Troubleshooting Logic for Low Conversion

troubleshooting_low_conversion Start Low Conversion Rate Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Reagents Are the reagents pure and anhydrous? Start->Check_Reagents Check_Side_Reactions Are there significant side products? Start->Check_Side_Reactions Sol_Base Use a stronger base (e.g., NaH) or increase stoichiometry. Check_Base->Sol_Base Sol_Temp Increase temperature gradually. Check_Temp->Sol_Temp Sol_Reagents Use fresh, anhydrous reagents and dry glassware. Check_Reagents->Sol_Reagents Sol_Side_Reactions Adjust conditions to minimize side reactions (see guide). Check_Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting logic for addressing low conversion rates.

Signaling Pathway of Side Reactions

side_reactions cluster_pathways Reaction Pathways Reactants Phenoxide + Crotyl Bromide SN2 SN2 (Desired) Reactants->SN2 E2 E2 Elimination Reactants->E2 C_Alkylation C-Alkylation Reactants->C_Alkylation Product Crotyl Phenyl Ether SN2->Product Butadiene Butadiene E2->Butadiene Crotylphenol o/p-Crotylphenol C_Alkylation->Crotylphenol Claisen Claisen Rearrangement Claisen->Crotylphenol Product->Claisen High Temp

Caption: Competing reaction pathways in crotyl phenyl ether synthesis.

References

Technical Support Center: The Effect of Solvent Polarity on Claisen Rearrangement Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effect of solvent polarity on the kinetics of the Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of the Claisen rearrangement?

A1: Polar solvents accelerate the Claisen rearrangement. This is because the reaction proceeds through a concerted, cyclic transition state that is more polar than the ground state of the reactants. Polar solvents stabilize this polar transition state, thereby lowering the activation energy and increasing the reaction rate.

Q2: Are there specific types of polar solvents that are particularly effective at accelerating the reaction?

A2: Yes, polar protic solvents, especially those capable of hydrogen bonding, are particularly effective. For instance, a mixture of ethanol and water can lead to a rate constant that is 10-fold higher than that in sulfolane, a polar aprotic solvent.[1] This is due to the ability of protic solvents to form hydrogen bonds with the ether oxygen in the transition state, providing additional stabilization.

Q3: What is the "on water" effect in the context of the Claisen rearrangement?

A3: The "on water" effect refers to the significant rate acceleration observed when the Claisen rearrangement is carried out in an aqueous medium where the organic reactants are poorly soluble. This heterogeneous reaction environment forces the reactants to the oil-water interface, where the high polarity and hydrogen-bonding capacity of water can strongly stabilize the polar transition state.

Q4: Does the substrate structure influence the magnitude of the solvent effect?

A4: Yes, the structure of the allyl vinyl ether or allyl aryl ether can influence the extent of the solvent effect. Substituents that increase the polarity of the transition state will generally lead to a more pronounced acceleration in polar solvents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction rate is too slow in a nonpolar solvent. The transition state is not sufficiently stabilized.Switch to a more polar solvent. If compatible with your substrate, consider a polar protic solvent like an alcohol or a water/co-solvent mixture.
Side reactions or decomposition observed at high temperatures. The required reaction temperature is too high, leading to thermal degradation of the starting material or product.Utilize a more polar solvent to accelerate the rearrangement, which may allow for a reduction in the reaction temperature. Microwave heating in a suitable solvent can also be explored to reduce reaction times.
Inconsistent kinetic data between runs. Traces of impurities (e.g., water, acid, or base) in the solvent or on glassware can catalyze or inhibit the reaction. Solvent polarity can also be affected by absorbed water.Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried. Consider storing solvents over molecular sieves.
Difficulty in monitoring reaction progress. The chosen analytical method (e.g., TLC, GC, NMR) may not be sensitive enough or may be incompatible with the reaction conditions.For GC-MS analysis, ensure the components are thermally stable and volatile. For NMR monitoring, select a deuterated solvent that is compatible with the reaction and does not interfere with key signals. Ensure good signal-to-noise by optimizing acquisition parameters.
Poor reproducibility of the "on water" effect. The nature of the oil-water interface is highly dependent on stirring rate, vessel geometry, and the presence of surfactants.Standardize the stirring speed and reaction vessel. Ensure the absence of any unintentional surfactants.

Data Presentation

The following table summarizes the effect of solvent polarity on the rate constant of the Claisen rearrangement of chorismate to prephenate, a biologically relevant[2][2]-sigmatropic rearrangement.

Solvent Relative Rate Constant Key Solvent Property
Gas Phase1-
MethanolIncreasedPolar Protic
Water100-fold increase over methanolHighly Polar, Hydrogen Bonding

Note: This data illustrates a significant rate enhancement in a more polar, hydrogen-bonding solvent (water) compared to a less polar one (methanol) and the gas phase, highlighting the stabilization of the polar transition state.[1][2][3][4][5]

Experimental Protocols

Experimental Protocol: Kinetic Analysis of the Claisen Rearrangement of Allyl p-Tolyl Ether by Gas Chromatography (GC)

This protocol outlines a general procedure for studying the kinetics of the thermal Claisen rearrangement of allyl p-tolyl ether.

1. Materials and Reagents:

  • Allyl p-tolyl ether (substrate)

  • High-purity solvents of varying polarity (e.g., decane, diphenyl ether, nitrobenzene)

  • Internal standard (e.g., dodecane, or another inert compound with a distinct GC retention time)

  • Anhydrous sodium sulfate

  • GC vials and caps

2. Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).

  • Thermostatically controlled oil bath or heating block.

  • Reaction tubes or vials with screw caps.

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of allyl p-tolyl ether in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Reaction Setup:

    • In a series of reaction vials, add a precise volume of the allyl p-tolyl ether stock solution.

    • Add a precise volume of the internal standard stock solution to each vial.

    • Seal the vials tightly.

  • Kinetic Run:

    • Place the reaction vials in the pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 180 °C).

    • At predetermined time intervals, remove a vial from the heat source and immediately quench the reaction by immersing it in an ice-water bath.

  • Sample Analysis:

    • Once cooled to room temperature, take an aliquot from each quenched reaction vial and dilute it with a suitable solvent if necessary.

    • Dry the aliquot over anhydrous sodium sulfate.

    • Inject the sample into the GC.

  • Data Analysis:

    • Integrate the peak areas of the substrate (allyl p-tolyl ether) and the product (2-allyl-4-methylphenol), as well as the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the natural logarithm of the concentration of the reactant versus time. The negative of the slope of this line will give the first-order rate constant (k).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock Solution mix Mix Substrate and Internal Standard prep_substrate->mix prep_is Prepare Internal Standard Solution prep_is->mix heat Heat at Constant Temperature mix->heat quench Quench at Time Intervals heat->quench gcms GC-MS Analysis quench->gcms data Data Processing and Plotting gcms->data rate Determine Rate Constant data->rate

References

Identifying and characterizing unexpected byproducts in crotyl phenyl ether reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crotyl phenyl ether reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Claisen rearrangement of crotyl phenyl ether, covering both thermal and Lewis acid-catalyzed conditions.

Issue 1: Low Yield of the Desired ortho-Crotylphenol Product

Potential CauseSuggested ActionExpected Outcome
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (for thermal rearrangement). - For Lewis acid-catalyzed reactions, increase the catalyst loading.Increased conversion of the starting material and higher yield of the desired product.
Suboptimal Reaction Temperature - For thermal rearrangement, the typical temperature range is 180-220 °C. Lower temperatures may lead to slow reaction rates, while higher temperatures can promote side reactions. - For Lewis acid-catalyzed reactions, lower temperatures (e.g., 0 °C to room temperature) are often sufficient and can improve selectivity.Optimization of the reaction temperature will maximize the yield of the desired isomer.
Poor Quality Starting Material - Ensure the crotyl phenyl ether is pure and free of contaminants. - Verify the quality of the solvent and Lewis acid (if applicable).Use of high-purity reagents will minimize side reactions and improve the overall yield.
Formation of Byproducts - See the "Byproduct Identification and Characterization" section below. - Adjust reaction conditions to disfavor byproduct formation (e.g., lower temperature, different catalyst).Minimization of byproduct formation will increase the relative yield of the desired product.

Issue 2: Formation of Multiple Isomeric Products

Potential CauseSuggested ActionExpected Outcome
Formation of para-Crotylphenol - If the ortho positions on the phenyl ring are blocked, the reaction will proceed to the para position via a subsequent Cope rearrangement. - In some cases, even with available ortho positions, a mixture of ortho and para isomers can be formed. The ratio can be influenced by the solvent and any substituents on the phenyl ring.Understanding the substitution pattern of the starting material will help predict the product distribution.
Formation of Crotylphenols with Different Alkene Isomers - The crotyl group can rearrange to form products with the double bond in different positions (e.g., 2-(but-2-en-1-yl)phenol vs. 2-(but-1-en-2-yl)phenol).This is often an inherent feature of the reaction mechanism. Separation of these isomers may be necessary during purification.
"Abnormal" Claisen Rearrangement - In some cases, particularly with certain substitution patterns, an "abnormal" product where the crotyl group is attached via its C1 carbon instead of the expected C3 can be observed.Careful characterization of all products is necessary to identify these unexpected isomers.

Issue 3: Presence of Unexpected Byproducts

Potential CauseSuggested ActionExpected Outcome
Ether Cleavage - Under harsh thermal conditions or with strong Lewis acids, the ether bond can cleave, leading to the formation of phenol and crotyl-derived byproducts.Use milder reaction conditions (lower temperature, weaker Lewis acid) to minimize ether cleavage.
Dimerization/Polymerization - The reactive phenol products or crotyl intermediates can sometimes undergo dimerization or polymerization, especially at high concentrations or temperatures.Run the reaction at a lower concentration. Ensure efficient stirring to avoid localized overheating.
Rearrangement of the Crotyl Group - The crotyl group itself can undergo isomerization, leading to a mixture of products.This is often difficult to control. Characterization of the product mixture is key.

Byproduct Identification and Characterization

A common challenge in crotyl phenyl ether reactions is the identification of various byproducts. Below is a table summarizing potential byproducts and their characteristic analytical data.

CompoundStructureExpected 1H NMR Signals (indicative)Expected Mass Spec (m/z)
ortho-Crotylphenol 2-(but-2-en-1-yl)phenolAromatic protons (δ 6.8-7.2 ppm), vinyl protons (δ 5.5-5.9 ppm), methylene protons (δ 3.4 ppm), methyl protons (δ 1.7 ppm)M+ = 148, fragments at 133, 115, 107, 91, 77
para-Crotylphenol 4-(but-2-en-1-yl)phenolAromatic protons (δ 6.7-7.1 ppm, characteristic AA'BB' pattern), vinyl protons (δ 5.5-5.9 ppm), methylene protons (δ 3.3 ppm), methyl protons (δ 1.7 ppm)M+ = 148, fragments at 133, 115, 107, 91, 77
2-(but-1-en-2-yl)phenol Aromatic protons (δ 6.8-7.2 ppm), terminal vinyl protons (δ 5.0-5.2 ppm), methyl protons (δ 1.8 ppm), methine proton (δ 3.5 ppm)M+ = 148, fragments at 133, 115, 107, 91, 77
Phenol Aromatic protons (δ 6.9-7.3 ppm), hydroxyl proton (variable)M+ = 94, fragments at 66, 65, 39
Crotyl Alcohol Vinyl protons (δ 5.5-5.8 ppm), methylene protons (δ 4.0 ppm), methyl protons (δ 1.7 ppm)M+ = 72, fragments at 57, 43, 31

Experimental Protocols

Synthesis of Crotyl Phenyl Ether

A common method for the synthesis of crotyl phenyl ether is the Williamson ether synthesis.

  • Reagents: Phenol, crotyl bromide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add crotyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure crotyl phenyl ether.

Thermal Claisen Rearrangement of Crotyl Phenyl Ether

  • Procedure:

    • Place the purified crotyl phenyl ether in a sealed, inert-atmosphere reaction vessel.

    • Heat the vessel to 180-220 °C.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product can be purified by column chromatography or distillation under reduced pressure to separate the isomeric phenols.

Lewis Acid-Catalyzed Claisen Rearrangement of Crotyl Phenyl Ether

  • Reagents: Crotyl phenyl ether, Lewis acid (e.g., BF3·OEt2, AlCl3), anhydrous solvent (e.g., dichloromethane, toluene).

  • Procedure:

    • Dissolve crotyl phenyl ether (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add the Lewis acid (0.1-1.0 eq) dropwise.

    • Stir the reaction at the chosen temperature and monitor by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a mild base (e.g., NaHCO3).

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Reaction Pathway for the Claisen Rearrangement of Crotyl Phenyl Ether

Claisen_Rearrangement CPE Crotyl Phenyl Ether TS [3,3]-Sigmatropic Transition State CPE->TS Heat or Lewis Acid Intermediate Dienone Intermediate TS->Intermediate Ortho ortho-Crotylphenol Intermediate->Ortho Tautomerization Cope_TS Cope Rearrangement Transition State Intermediate->Cope_TS If ortho-positions are blocked Para_Intermediate para-Dienone Intermediate Cope_TS->Para_Intermediate Para para-Crotylphenol Para_Intermediate->Para Tautomerization

Caption: Claisen rearrangement pathway of crotyl phenyl ether.

Experimental Workflow for Product Analysis

Experimental_Workflow Reaction Crotyl Phenyl Ether Reaction Workup Aqueous Workup Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Analysis GC-MS, NMR Analysis Purification->Analysis Products Isolated Products and Byproducts Analysis->Products

Caption: General workflow for reaction workup and product analysis.

Frequently Asked Questions (FAQs)

Q1: What is the main driving force for the Claisen rearrangement?

A1: The main driving force is the formation of a thermodynamically more stable product. In the case of aryl allyl ethers, the rearomatization of the phenyl ring after the initial rearrangement provides a significant thermodynamic driving force.[1]

Q2: How does a Lewis acid catalyze the Claisen rearrangement?

A2: A Lewis acid can coordinate to the ether oxygen, which polarizes the C-O bond and lowers the activation energy of the[2][2]-sigmatropic rearrangement. This allows the reaction to proceed at a lower temperature.

Q3: Can I use a protic acid to catalyze the reaction?

A3: While some protic acids have been used, they are generally less effective and can lead to more side reactions, such as ether cleavage and polymerization, compared to Lewis acids.

Q4: How can I differentiate between the ortho- and para-crotylphenol isomers?

A4: 1H NMR spectroscopy is a powerful tool for this. The para-substituted isomer will typically show a more symmetrical splitting pattern for the aromatic protons (an AA'BB' system), while the ortho-substituted isomer will have a more complex and less symmetrical pattern.

Q5: What are the key safety precautions to take during a thermal Claisen rearrangement?

A5: The reaction is typically performed at high temperatures, so appropriate shielding and temperature control are essential. As the reaction is often conducted in a sealed vessel, it is crucial to ensure the vessel is pressure-rated for the reaction temperature to avoid explosions. The reaction should be carried out in a well-ventilated fume hood.

References

Validation & Comparative

A Comparative Analysis of Benzene and the Claisen Rearrangement Product of (2-butenyloxy)benzene via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of aromatic compounds and their rearranged analogues using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of benzene, a fundamental aromatic building block, and the ortho-rearranged product of (2-butenyloxy)benzene, 2-(1-methylallyl)phenol, formed through a Claisen rearrangement.

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement in organic synthesis, allowing for the formation of carbon-carbon bonds and the synthesis of complex molecules. When applied to aryl allyl ethers such as (2-butenyloxy)benzene (also known as crotyl phenyl ether), a thermal rearrangement leads to the formation of ortho-substituted phenols. This transformation involves a concerted, pericyclic mechanism, resulting in the migration of the allyl group to the ortho position of the benzene ring, followed by tautomerization to restore aromaticity. The resulting product, 2-(1-methylallyl)phenol, exhibits a distinct NMR spectral profile compared to the simple aromatic system of benzene, providing a clear illustration of the structural changes that have occurred.

This guide presents a side-by-side comparison of the ¹H and ¹³C NMR data for benzene and 2-(1-methylallyl)phenol. The data is supported by detailed experimental protocols for NMR analysis and visualized through a logical workflow of the Claisen rearrangement.

Claisen Rearrangement of (2-butenyloxy)benzene

The thermal rearrangement of (2-butenyloxy)benzene proceeds through a concerted[1][1]-sigmatropic shift to yield 2-(1-methylallyl)phenol. This process is a classic example of a pericyclic reaction.

Claisen_Rearrangement cluster_reactants Reactant cluster_products Product start (2-butenyloxy)benzene intermediate Dienone Intermediate start->intermediate Heat [3,3]-Sigmatropic Rearrangement product 2-(1-methylallyl)phenol intermediate->product Tautomerization

Claisen Rearrangement of (2-butenyloxy)benzene.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for benzene and the rearrangement product, 2-(1-methylallyl)phenol. The distinct chemical shifts, multiplicities, and coupling constants reflect the significant structural differences between the simple, highly symmetric benzene molecule and the more complex, substituted phenol.

¹H NMR Data
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
BenzeneAr-H7.34s-
2-(1-methylallyl)phenol-OH~4.5-5.5 (broad)br s-
Ar-H (4H)6.7-7.2m-
-CH=CH₂5.9-6.1ddd~17, 10, 6
=CH₂ (trans)5.0-5.1d~17
=CH₂ (cis)4.9-5.0d~10
Ar-CH-3.4-3.6m-
-CH₃1.3-1.5d~7

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature.

¹³C NMR Data
CompoundCarbon AssignmentChemical Shift (δ, ppm)
BenzeneAr-C128.7
2-(1-methylallyl)phenolAr-C-OH (C1)~153-155
Ar-C-CH (C2)~130-132
Ar-CH (C3-C6)~115-130
-CH=CH₂~140-142
=CH₂~114-116
Ar-CH-~38-40
-CH₃~20-22

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the analyte (Benzene or 2-(1-methylallyl)phenol) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz NMR spectrometer was used for all acquisitions.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.0 s

Data Processing:

  • The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.

  • Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

NMR Spectral Analysis and Comparison

The ¹H NMR spectrum of benzene exhibits a single sharp singlet at approximately 7.34 ppm, indicative of the six equivalent aromatic protons in its highly symmetrical structure.

In contrast, the ¹H NMR spectrum of 2-(1-methylallyl)phenol is significantly more complex, reflecting its lower symmetry and the presence of various distinct proton environments. The aromatic region (6.7-7.2 ppm) shows a complex multiplet integrating to four protons, a result of the ortho-substitution on the benzene ring. The phenolic hydroxyl proton typically appears as a broad singlet between 4.5 and 5.5 ppm. The signals for the 1-methylallyl substituent are characteristic: a doublet for the methyl group (~1.3-1.5 ppm), a multiplet for the benzylic methine proton (~3.4-3.6 ppm), and a set of signals in the vinylic region for the -CH=CH₂ group, including a doublet of doublets of doublets for the internal vinyl proton (~5.9-6.1 ppm) and two distinct doublets for the terminal vinyl protons (~4.9-5.1 ppm).

The ¹³C NMR spectrum of benzene shows a single peak at 128.7 ppm, confirming the equivalence of all six carbon atoms. The spectrum of 2-(1-methylallyl)phenol, however, displays multiple signals. The carbon attached to the hydroxyl group (C1) is shifted downfield to around 153-155 ppm. The carbon bearing the alkyl substituent (C2) appears around 130-132 ppm. The remaining four aromatic carbons give rise to signals in the 115-130 ppm range. The carbons of the 1-methylallyl group are also clearly resolved, with the vinylic carbons appearing at ~140-142 ppm (-CH=) and ~114-116 ppm (=CH₂), the benzylic methine carbon at ~38-40 ppm, and the methyl carbon at ~20-22 ppm.

This detailed comparison of the ¹H and ¹³C NMR spectra of benzene and 2-(1-methylallyl)phenol provides a clear and instructive example of how NMR spectroscopy can be used to elucidate the structural changes resulting from a Claisen rearrangement, a fundamental reaction in organic synthesis.

References

A Comparative Guide to Thermal vs. Catalyzed Claisen Rearrangement of Crotyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the Claisen rearrangement is a powerful tool for C-C bond formation. This guide provides an objective comparison of the thermal and Lewis acid-catalyzed Claisen rearrangement of crotyl phenyl ether, offering insights into their respective performance, product distributions, and experimental considerations.

Performance Comparison: Thermal vs. Lewis Acid Catalysis

The choice between a thermal or catalyzed approach to the Claisen rearrangement of crotyl phenyl ether hinges on desired outcomes such as reaction speed, temperature constraints, and regioselectivity. While thermal rearrangement is the classic approach, Lewis acid catalysis offers significant advantages in terms of reaction conditions and, in some cases, product distribution.

ParameterThermal Claisen RearrangementLewis Acid-Catalyzed Claisen Rearrangement
Reaction Temperature High (typically 180-225°C)[1]Mild (can often proceed at room temperature)
Reaction Time Several hoursGenerally shorter, from minutes to a few hours
Primary Product Predominantly ortho-isomer (2-crotylphenol)Can favor the para-isomer (4-crotylphenol) with certain catalysts
Selectivity Primarily governed by orbital symmetryInfluenced by the nature and amount of Lewis acid
Byproducts Potential for side reactions at high temperaturesCan be minimized with appropriate catalyst selection
Yield Generally good to quantitative[1]High yields are achievable under optimized conditions

Reaction Pathways

The Claisen rearrangement of crotyl phenyl ether proceeds through a concerted[2][2]-sigmatropic rearrangement. In the thermal process, heat provides the necessary activation energy. In the catalyzed version, a Lewis acid coordinates to the ether oxygen, weakening the C-O bond and lowering the activation energy for the rearrangement.

Claisen_Rearrangement_Pathways cluster_thermal Thermal Rearrangement cluster_catalyzed Lewis Acid-Catalyzed Rearrangement CPE_T Crotyl Phenyl Ether TS_T [3,3]-Sigmatropic Transition State CPE_T->TS_T Heat (Δ) Intermediate_T Dienone Intermediate TS_T->Intermediate_T Ortho_Product_T 2-Crotylphenol (ortho-product) Intermediate_T->Ortho_Product_T Tautomerization Para_Product_T 4-Crotylphenol (para-product, minor) Intermediate_T->Para_Product_T [3,3] Cope Rearrangement + Tautomerization CPE_C Crotyl Phenyl Ether Complex_C Ether-Lewis Acid Complex CPE_C->Complex_C Lewis_Acid Lewis Acid (e.g., BCl3) Lewis_Acid->Complex_C TS_C [3,3]-Sigmatropic Transition State Complex_C->TS_C Intermediate_C Dienone Intermediate TS_C->Intermediate_C Ortho_Product_C 2-Crotylphenol (ortho-product) Intermediate_C->Ortho_Product_C Tautomerization Para_Product_C 4-Crotylphenol (para-product, major) Intermediate_C->Para_Product_C [3,3] Cope Rearrangement + Tautomerization

Fig. 1: Reaction pathways for thermal and catalyzed Claisen rearrangement.

Experimental Protocols

Below are representative experimental protocols for both thermal and a Lewis acid-catalyzed Claisen rearrangement. Note that the catalyzed protocol is for a closely related substrate, as a detailed procedure for crotyl phenyl ether with BCl₃ was not available in the reviewed literature.

Thermal Claisen Rearrangement of Crotyl Phenyl Ether (Illustrative Protocol)

This protocol is based on general procedures for thermal aromatic Claisen rearrangements.

  • Preparation: A solution of crotyl phenyl ether (1.0 g, 6.16 mmol) in a high-boiling solvent such as N,N-diethylaniline (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reaction: The solution is heated to reflux (approximately 217°C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion (typically several hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-crotylphenol and any 4-crotylphenol formed.

Lewis Acid (Boron Trichloride) Catalyzed Claisen Rearrangement of an o-Alkyl Aryl Allyl Ether (Analogous Protocol)

This protocol is adapted from studies on related substrates, as specific conditions for crotyl phenyl ether were not detailed in the available literature.

  • Preparation: Crotyl phenyl ether (1.0 g, 6.16 mmol) is dissolved in a dry, inert solvent such as dichloromethane (20 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to -78°C in a dry ice/acetone bath.

  • Addition of Lewis Acid: A solution of boron trichloride (1.0 M in hexanes, 6.8 mL, 6.8 mmol) is added dropwise to the cooled solution over 15 minutes.

  • Reaction: The reaction mixture is stirred at -78°C and the progress is monitored by TLC.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of water at -78°C. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to separate the isomeric products.

Experimental Workflow

The general workflow for both thermal and catalyzed Claisen rearrangements involves similar steps, with the key difference being the reaction conditions.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_conditions Start Start: Crotyl Phenyl Ether Reaction_Setup Reaction Setup in Appropriate Solvent Start->Reaction_Setup Thermal Thermal Conditions (High Temperature) Reaction_Setup->Thermal Thermal Path Catalyzed Catalyzed Conditions (Lewis Acid, Low Temperature) Reaction_Setup->Catalyzed Catalyzed Path Monitoring Monitor Reaction Progress (TLC, GC, etc.) Thermal->Monitoring Catalyzed->Monitoring Workup Reaction Quenching and Aqueous Work-up Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Fig. 2: Generalized experimental workflow for Claisen rearrangement.

Conclusion

Both thermal and catalyzed methods are effective for the Claisen rearrangement of crotyl phenyl ether. The thermal method is simple to execute but requires high temperatures and may lead to side products. Lewis acid catalysis, on the other hand, allows for milder reaction conditions and can offer altered regioselectivity, potentially favoring the para-isomer, which can be a significant advantage in certain synthetic strategies. The choice of method will ultimately depend on the specific requirements of the synthesis, including temperature sensitivity of the substrate, desired product isomer, and available equipment.

References

Unraveling the Dance of Atoms: A Comparative Guide to Investigating the Benzene, (2-butenyloxy)- Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical rearrangements is paramount for designing novel synthetic pathways and predicting molecular behavior. The thermal rearrangement of Benzene, (2-butenyloxy)-, a substituted aryl allyl ether, proceeds via the celebrated Claisen rearrangement, a[1][1]-sigmatropic shift. This guide provides a comparative analysis of the primary experimental technique—isotopic labeling—used to elucidate this mechanism, alongside alternative and complementary methodologies, supported by experimental data.

The Claisen rearrangement of Benzene, (2-butenyloxy)- results in the formation of o-(1-methylallyl)phenol. The central question in its mechanistic investigation is to unequivocally demonstrate the intramolecular and concerted nature of this transformation, which involves a cyclic transition state.

Illuminating the Path with Isotopes: The Landmark Labeling Experiment

The foundational method for deciphering the Claisen rearrangement has been isotopic labeling. A seminal study by Ryan and O'Connor on the analogous allyl phenyl ether using a carbon-14 (¹⁴C) label provided definitive evidence for the proposed mechanism.[2]

By synthesizing the starting material with a ¹⁴C label at the terminal carbon of the allyl group (C-3'), the researchers were able to trace the journey of this specific atom during the rearrangement. Upon heating, the rearranged product, o-allylphenol, was found to have the ¹⁴C label exclusively at the carbon atom newly bonded to the aromatic ring. This elegant experiment demonstrated that the allyl group inverts during the rearrangement, a key prediction of the concerted, cyclic mechanism.[2][3]

Experimental Protocol: Isotopic Labeling and Analysis

The following protocol is a generalized procedure based on the classic isotopic labeling studies of aryl allyl ether rearrangements.

1. Synthesis of ¹⁴C-Labeled Benzene, (2-butenyloxy)-:

  • Starting Materials: Phenol, sodium hydride, and 1-bromo-2-butene-¹⁴C.

  • Procedure:

    • Phenol is deprotonated with a strong base like sodium hydride in an aprotic solvent (e.g., anhydrous THF) to form sodium phenoxide.

    • 1-bromo-2-butene-¹⁴C is added to the solution of sodium phenoxide.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the Williamson ether synthesis.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is evaporated.

    • The crude product is purified by column chromatography or distillation to yield pure Benzene, (2-butenyloxy)-¹⁴C.

2. Thermal Rearrangement:

  • Procedure:

    • A solution of the purified ¹⁴C-labeled Benzene, (2-butenyloxy)- in a high-boiling inert solvent (e.g., decalin or N,N-diethylaniline) is prepared.

    • The solution is heated to the reflux temperature of the solvent (typically 180-220 °C) for a specified period.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

3. Determination of the ¹⁴C Label Position:

  • Methodology: Chemical degradation of the o-(1-methylallyl)phenol product followed by radioactivity measurement (beta-counting) of the resulting fragments.

    • Oxidative Cleavage: The double bond of the allyl group in the product is cleaved using ozonolysis or permanganate oxidation to yield a carboxylic acid and a smaller fragment.

    • Decarboxylation: The resulting carboxylic acid is subjected to a reaction that removes the carboxyl group as CO₂.

    • Radioactivity Measurement: The radioactivity of the isolated CO₂ and the remaining fragment is measured. If the rearrangement proceeded with inversion, the ¹⁴C will be in the fragment attached to the ring, and the CO₂ will not be radioactive.

Alternative and Complementary Mechanistic Probes

While isotopic labeling provides a clear picture of atomic connectivity changes, other methods offer deeper insights into the energetic and stereochemical details of the reaction.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. For the Claisen rearrangement, substituting hydrogen with deuterium at key positions can reveal information about the transition state structure. A normal primary KIE (kH/kD > 1) is expected for the C-H bond breaking involved in the tautomerization step following the rearrangement. Secondary KIEs can provide information about changes in hybridization at different positions during the rate-determining sigmatropic shift. For hydrogen isotope effects, normal KIEs are typically in the range of 1 to 8. Heavy atom KIEs (e.g., ¹²C/¹³C or ¹⁶O/¹⁸O) are much smaller, usually between 1.02 and 1.10, but can provide valuable information about bond breaking and forming in the transition state.[4]

Computational Chemistry (Density Functional Theory - DFT)

Modern computational methods, particularly Density Functional Theory (DFT), allow for the in-silico modeling of the entire reaction pathway. DFT calculations can be used to:

  • Determine the geometry and energy of the reactants, transition state, and products.

  • Calculate the activation energy, providing a theoretical prediction of the reaction rate.

  • Visualize the molecular orbitals involved in the transition state, confirming the pericyclic nature of the reaction.

  • Predict kinetic isotope effects, which can then be compared with experimental data.

Comparative Analysis of Mechanistic Investigation Methods

Method Information Provided Advantages Limitations Typical Quantitative Data
Isotopic Labeling (¹⁴C) Direct evidence of bond formation and cleavage; traces the path of specific atoms.Unambiguous demonstration of atomic connectivity changes.[2]Synthesis of labeled compounds can be complex and costly; degradative analysis can be laborious.Position of the label in the product (qualitative).
Kinetic Isotope Effect (KIE) Information about the transition state structure and rate-determining step.[4]Provides insight into the bonding changes occurring at the transition state.Interpretation can be complex; requires precise kinetic measurements.kH/kD ratios (e.g., 1-8 for primary deuterium KIEs); heavy atom KIEs (e.g., 1.02-1.10).[4]
Computational (DFT) Detailed energetic and geometric information about the entire reaction pathway.Provides a theoretical model of the reaction; can predict experimental observables.Accuracy is dependent on the level of theory and basis set used; requires significant computational resources.Activation energies (ΔG‡); reaction energies (ΔG); predicted KIE values.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism and the experimental workflow for the isotopic labeling study.

Caption: Proposed mechanism of the Claisen rearrangement of Benzene, (2-butenyloxy)-.

Isotopic_Labeling_Workflow cluster_synthesis Synthesis cluster_rearrangement Rearrangement cluster_analysis Analysis s1 Synthesize ¹⁴C-labeled 1-bromo-2-butene s2 React with Phenol (Williamson Ether Synthesis) s1->s2 s3 Purify ¹⁴C-labeled Benzene, (2-butenyloxy)- s2->s3 r1 Heat in high-boiling solvent s3->r1 r2 Isolate and purify product a1 Chemical Degradation (e.g., Ozonolysis) r2->a1 a2 Isolate Fragments a1->a2 a3 Measure Radioactivity (Beta-counting) a2->a3

References

Unraveling the Kinetics of the-Sigmatropic Shift in Substituted Crotyl Phenyl Ethers: A Comparative Guide

Unraveling the Kinetics of the[1][1]-Sigmatropic Shift in Substituted Crotyl Phenyl Ethers: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. This guide provides a comparative analysis of the[1][1]-sigmatropic shift in substituted crotyl phenyl ethers, a reaction of significant interest in organic synthesis. By examining the electronic effects of substituents on the rearrangement rates, this document offers valuable insights supported by experimental data.

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, has been extensively studied. The rearrangement of aryl allyl ethers, in particular, serves as a model for a concerted pericyclic reaction proceeding through a cyclic transition state. The kinetics of this reaction are sensitive to the electronic nature of substituents on the phenyl ring, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups retarding it. This guide delves into the quantitative aspects of these substituent effects, providing a clear comparison of reaction rates and activation parameters.

Comparative Kinetic Data

The following table summarizes the kinetic data for the thermal rearrangement of a series of para-substituted allyl phenyl ethers in diphenyl ether. The data illustrates the impact of different substituents on the rate of the[1][1]-sigmatropic shift.

Substituent (Z)Activation Energy (Ea in kJ/mol)Pre-exponential Factor (A in s⁻¹)
OMe115.41.15 x 10¹¹
Me112.91.38 x 10¹¹
F113.21.26 x 10¹¹
H116.11.02 x 10¹¹
C(O)CH₃119.20.79 x 10¹¹
CN122.40.71 x 10¹¹
NHAc106.92.09 x 10¹¹
Br117.90.91 x 10¹¹

Data sourced from a study on the Claisen rearrangement of para-substituted phenyl allyl ethers conducted in a transient flow system.[2]

Experimental Protocols

A general methodology for investigating the kinetics of the[1][1]-sigmatropic rearrangement of substituted crotyl phenyl ethers is outlined below. This protocol is based on established procedures for studying the Claisen rearrangement of analogous aryl allyl ethers.[3]

Materials:

  • Substituted crotyl phenyl ether of interest

  • High-boiling point, inert solvent (e.g., diphenyl ether, decalin)

  • Internal standard (e.g., a high-boiling point alkane)

  • Schlenk flask or sealed reaction vessel

  • Thermostatically controlled oil bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: A solution of the substituted crotyl phenyl ether and an internal standard in the chosen solvent is prepared in a Schlenk flask. The concentration of the ether is typically in the range of 0.1-1 M.

  • Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which could lead to side reactions at high temperatures.

  • Thermolysis: The sealed reaction vessel is immersed in a pre-heated, thermostatically controlled oil bath or heating block set to the desired reaction temperature (typically in the range of 180-250 °C).

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn. To quench the reaction, the samples are immediately cooled in an ice bath.

  • Analysis: The composition of each sample is analyzed by GC-MS or HPLC. The disappearance of the starting material and the appearance of the rearranged product are monitored by integrating the respective peak areas relative to the internal standard.

  • Data Analysis: The concentration of the starting material is plotted against time. The rate constant (k) for the reaction at that temperature is determined from the slope of the first-order rate plot (ln[ether] vs. time).

  • Activation Parameters: The experiment is repeated at several different temperatures to obtain a series of rate constants. The activation energy (Ea) and the pre-exponential factor (A) are then determined from the Arrhenius plot (ln(k) vs. 1/T). The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated from these parameters using the Eyring equation.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

Claisen_RearrangementreactantSubstituted Crotyl Phenyl Etherts[3,3]-SigmatropicTransition Statereactant->tsHeatintermediateDienone Intermediatets->intermediateproductSubstituted o-Crotyl Phenolintermediate->productTautomerization

Caption: The[1][1]-sigmatropic rearrangement of a substituted crotyl phenyl ether.

Kinetic_Analysis_Workflowcluster_prepPreparationcluster_reactionReaction & Samplingcluster_analysisAnalysiscluster_kineticsKinetic Determinationprep_solutionPrepare reaction mixture(ether, solvent, internal standard)degasDegas solution(Freeze-Pump-Thaw)prep_solution->degasthermolysisHeat at constant temperaturedegas->thermolysissamplingWithdraw aliquots at time intervalsthermolysis->samplinganalysisAnalyze samples(GC-MS or HPLC)sampling->analysisdata_processingDetermine concentrationsanalysis->data_processingrate_constantCalculate rate constant (k)data_processing->rate_constantrepeat_tempRepeat at different temperaturesrate_constant->repeat_temparrheniusConstruct Arrhenius plot(ln(k) vs 1/T)repeat_temp->arrheniusactivation_paramsDetermine Ea and Aarrhenius->activation_params

Caption: Experimental workflow for the kinetic analysis of the sigmatropic shift.

A Comparative Guide to HPLC Separation of Ortho and Para Isomers from Crotyl Phenyl Ether Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of Claisen rearrangements, particularly of crotyl phenyl ether, achieving baseline separation of the resulting ortho- and para-isomers (2-crotylphenol and 4-crotylphenol) is critical for accurate quantification and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this application. This guide provides a comparative overview of two common reversed-phase HPLC methods, highlighting their key differences and providing detailed experimental protocols to serve as a starting point for method development.

The primary challenge in separating these positional isomers lies in their similar physicochemical properties. The choice of stationary phase is therefore paramount in exploiting subtle differences in their interaction with the HPLC column. Here, we compare the performance of a traditional C18 column with that of a Phenyl-Hexyl column, which often provides alternative selectivity for aromatic compounds.

Comparison of HPLC Methods

The following table summarizes the key parameters and characteristics of two distinct HPLC methods for the separation of ortho- and para-crotylphenol. Method A employs a standard C18 stationary phase, relying on hydrophobic interactions for separation. Method B utilizes a Phenyl-Hexyl stationary phase, which introduces π-π interactions as an additional separation mechanism, often enhancing the resolution of aromatic isomers.

ParameterMethod A: C18 Reversed-PhaseMethod B: Phenyl-Hexyl Reversed-Phase
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactions
Typical Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase (Isocratic) Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic Acid
Typical Organic Modifier % 40-60%50-70%
Advantages Widely available, robust, good general-purpose column.Enhanced selectivity for aromatic and positional isomers, potential for altered elution order.[1][2]
Considerations May provide insufficient resolution for closely related isomers.Methanol is often preferred as the organic modifier to enhance π-π interactions.[3]

Experimental Protocols

Below are detailed experimental protocols for the two comparative HPLC methods. These should be considered as starting points and may require optimization based on the specific instrumentation and sample matrix.

Method A: C18 Reversed-Phase Separation

This protocol outlines a standard reversed-phase HPLC method using a C18 column.

1. Materials and Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (≥98%)

  • Sample diluent: 50:50 (v/v) acetonitrile/water

  • Standards of 2-crotylphenol and 4-crotylphenol

2. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: 55:45 (v/v) acetonitrile/water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

4. Sample Preparation:

  • Accurately weigh and dissolve standards of 2-crotylphenol and 4-crotylphenol in the sample diluent to prepare stock solutions.

  • Prepare working standards by serial dilution of the stock solutions.

  • Dilute the reaction mixture from the crotyl phenyl ether rearrangement in the sample diluent to an appropriate concentration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Method B: Phenyl-Hexyl Reversed-Phase Separation

This protocol utilizes a Phenyl-Hexyl column to leverage alternative selectivity for improved isomer separation.

1. Materials and Reagents:

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (≥98%)

  • Sample diluent: 60:40 (v/v) methanol/water

  • Standards of 2-crotylphenol and 4-crotylphenol

2. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: 65:35 (v/v) methanol/water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

4. Sample Preparation:

  • Accurately weigh and dissolve standards of 2-crotylphenol and 4-crotylphenol in the sample diluent to prepare stock solutions.

  • Prepare working standards by serial dilution of the stock solutions.

  • Dilute the reaction mixture from the crotyl phenyl ether rearrangement in the sample diluent to an appropriate concentration.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Experimental Workflow and Signaling Pathways

The logical workflow for the HPLC analysis of crotyl phenyl ether rearrangement products is depicted below. This process is generally applicable to both Method A and Method B, with the primary variation being the choice of column and mobile phase composition.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Reaction_Mixture Crotyl Phenyl Ether Rearrangement Mixture Dilution1 Dilute in Mobile Phase Reaction_Mixture->Dilution1 Standards Ortho & Para Isomer Standards Dilution2 Dilute in Mobile Phase Standards->Dilution2 Filtration1 Filter (0.45 µm) Dilution1->Filtration1 Filtration2 Filter (0.45 µm) Dilution2->Filtration2 HPLC_System HPLC System (Pump, Injector, Oven) Filtration1->HPLC_System Filtration2->HPLC_System Column HPLC Column (C18 or Phenyl-Hexyl) HPLC_System->Column Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration (Area, Retention Time) Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

References

Unraveling the Fleeting Intermediates of the Benzene, (2-butenyloxy)- Claisen Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The Claisen rearrangement, a cornerstone of organic synthesis, continues to be a subject of deep investigation. This guide provides a comparative analysis of the reaction intermediates formed during the Claisen rearrangement of Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, offering insights into its mechanistic nuances and experimental considerations.

The Claisen rearrangement of Benzene, (2-butenyloxy)- is a thermally induced[1][1]-sigmatropic rearrangement that leads to the formation of ortho- and para-substituted phenols. The reaction proceeds through a highly ordered, concerted transition state, culminating in the formation of a transient, non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to the final phenolic product, making its direct observation and characterization a significant challenge.

The Central Intermediate: A Fleeting Cyclohexadienone

The key intermediate in the aromatic Claisen rearrangement is a 6-(1-methylallyl)cyclohexa-2,4-dien-1-one. Its fleeting nature has historically made direct characterization difficult. However, recent advancements in analytical techniques, such as droplet imbibition mass spectrometry, have enabled the capture and characterization of this elusive species.[2] These studies provide definitive evidence for its existence and role in the reaction pathway.

Reaction Pathway and Potential Alternatives

The primary pathway of the Claisen rearrangement of Benzene, (2-butenyloxy)- involves a concerted[1][1]-sigmatropic shift to form the ortho-dienone intermediate, which then tautomerizes to 2-(1-methylallyl)phenol. If both ortho positions are blocked, the rearrangement can proceed to the para position through a subsequent Cope rearrangement of the initially formed ortho intermediate.

While the concerted[1][1]-sigmatropic rearrangement is the dominant pathway, the possibility of competing reactions exists, particularly under harsh thermal conditions. These can include fragmentation and recombination reactions, potentially leading to the formation of phenol and butenyl fragments. However, for the thermal rearrangement of Benzene, (2-butenyloxy)-, the concerted pathway is generally favored.

Experimental Analysis of Reaction Intermediates

The analysis of the Claisen rearrangement of Benzene, (2-butenyloxy)- and its products typically involves a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

General Procedure for the Thermal Claisen Rearrangement of Benzene, (2-butenyloxy)-

A solution of Benzene, (2-butenyloxy)- in a high-boiling solvent (e.g., N,N-diethylaniline or decalin) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 180 to 225 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography on silica gel.

Trapping of the Cyclohexadienone Intermediate

Direct observation of the dienone intermediate in a standard laboratory setting is challenging due to its rapid tautomerization. However, trapping experiments can be performed. For instance, the rearrangement can be conducted in the presence of a dienophile, which could potentially undergo a Diels-Alder reaction with the dienone. More advanced techniques involve using specialized mass spectrometry setups where the intermediate can be generated and trapped in the gas phase.[2]

Data Presentation: A Comparative Overview

Due to the limited availability of specific quantitative data for the Claisen rearrangement of Benzene, (2-butenyloxy)- in the public domain, the following tables provide a representative comparison based on analogous aryl allyl ether rearrangements.

Product Typical Yield Range (%) Analytical Method Reference
2-(1-methylallyl)phenol60-80GC-MS, NMRGeneral Literature
4-(1-methylallyl)phenol10-20 (if ortho-positions are unblocked)GC-MS, NMRGeneral Literature

Table 1: Typical Product Distribution in the Claisen Rearrangement of Unsubstituted Aryl Butenyl Ethers.

Technique Purpose Key Observables
GC-MS Separation and identification of volatile products and starting material.Retention times and mass spectra for Benzene, (2-butenyloxy)-, 2-(1-methylallyl)phenol, and any side products.
¹H and ¹³C NMR Structural elucidation of the final products.Characteristic chemical shifts and coupling constants for the aromatic and butenyl protons and carbons.
FT-IR Functional group analysis.Disappearance of the ether C-O stretch and appearance of a broad O-H stretch in the product.
HPLC Quantitative analysis of the reaction mixture.Separation and quantification of reactant and products.

Table 2: Analytical Techniques for Monitoring the Claisen Rearrangement.

Visualizing the Reaction Landscape

To better understand the flow of the experimental analysis and the mechanistic pathway, the following diagrams are provided.

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Start Benzene, (2-butenyloxy)- Reaction_Vessel Heat in High-Boiling Solvent Start->Reaction_Vessel TLC TLC Reaction_Vessel->TLC GC_MS_Monitoring GC-MS Reaction_Vessel->GC_MS_Monitoring Cooling Cooling Reaction_Vessel->Cooling Extraction Extraction Cooling->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR GC_MS_Analysis GC-MS Analysis Column_Chromatography->GC_MS_Analysis FT_IR FT-IR Spectroscopy Column_Chromatography->FT_IR Final_Product 2-(1-methylallyl)phenol NMR->Final_Product GC_MS_Analysis->Final_Product FT_IR->Final_Product

Caption: Experimental workflow for the Claisen rearrangement.

Claisen_Rearrangement_Pathway Start Benzene, (2-butenyloxy)- TS [3,3]-Sigmatropic Transition State Start->TS Heat Intermediate 6-(1-methylallyl)cyclohexa- 2,4-dien-1-one (Intermediate) TS->Intermediate Product 2-(1-methylallyl)phenol Intermediate->Product Tautomerization

Caption: Reaction pathway of the Claisen rearrangement.

Conclusion

The Claisen rearrangement of Benzene, (2-butenyloxy)- serves as a classic example of a pericyclic reaction with a fascinating, albeit transient, intermediate. While direct isolation of the cyclohexadienone intermediate remains a formidable task in conventional laboratory settings, its existence is well-supported by trapping experiments and advanced analytical methods. The primary alternative pathway, rearrangement to the para position, generally becomes significant only when the ortho positions are sterically hindered. A thorough understanding of the reaction mechanism, coupled with appropriate analytical techniques, is crucial for optimizing reaction conditions and achieving desired product outcomes in synthetic applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.